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  • Product: 1-Methylpyrrolidine-3-carboxylic acid
  • CAS: 25712-60-1; 412281-11-9

Core Science & Biosynthesis

Foundational

1-Methylpyrrolidine-3-carboxylic acid CAS 6937-03-7 chemical structure analysis

An In-depth Technical Guide to the Chemical Structure of 1-Methylpyrrolidine-3-carboxylic Acid Executive Summary: This guide provides a comprehensive technical analysis of 1-Methylpyrrolidine-3-carboxylic acid, a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure of 1-Methylpyrrolidine-3-carboxylic Acid

Executive Summary: This guide provides a comprehensive technical analysis of 1-Methylpyrrolidine-3-carboxylic acid, a pivotal heterocyclic compound in modern drug discovery and chemical synthesis. As a chiral building block, its precise structural characterization is paramount for ensuring stereochemical integrity and predicting biological activity. This document delves into the core physicochemical properties, detailed spectroscopic analysis (NMR, IR, MS), and validated experimental workflows for its structural elucidation. We will explore the causality behind analytical choices, providing researchers, scientists, and drug development professionals with field-proven insights into the characterization of this important molecule.

Introduction and Foundational Concepts

1-Methylpyrrolidine-3-carboxylic acid is a derivative of proline, featuring a five-membered nitrogen-containing heterocycle.[1] Its structure is defined by a pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid functional group at position 3.[1] This compound is a chiral molecule, meaning it can exist as different stereoisomers, a critical consideration in pharmaceutical applications where enantiomers can have vastly different biological activities.[1][2]

Its significance lies in its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system and in the development of enzyme inhibitors.[1][3][4] The rigid, stereochemically defined pyrrolidine scaffold is ideal for creating potent and selective therapeutic agents.[4]

A Note on Chemical Abstract Service (CAS) Number: It is important to clarify a potential point of confusion. The topic of this guide is 1-Methylpyrrolidine-3-carboxylic acid , for which the commonly cited CAS Number is 25712-60-1 or 412281-11-9 .[3][5] The CAS Number 6937-03-7, provided in the query, corresponds to a different compound, Methyl 2-aminopyridine-4-carboxylate .[6][7] This guide will focus exclusively on the named topic, 1-Methylpyrrolidine-3-carboxylic acid.

Molecular and Physicochemical Properties

The fundamental properties of a molecule are the bedrock of its analysis. They dictate solubility for sample preparation, predict its behavior in chromatographic systems, and confirm its elemental composition.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[3][5]
Molecular Weight 129.16 g/mol [3][5]
IUPAC Name 1-methylpyrrolidine-3-carboxylic acid[5]
Appearance Off-white solid[3]
Boiling Point 227 °C[8]
Density 1.153 g/cm³[8]
SMILES CN1CCC(C1)C(=O)O[1][5]
InChI InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)[1][5]
InChIKey LJGFIWDOHOWUOY-UHFFFAOYSA-N[5]
Monoisotopic Mass 129.078978594 Da[5]

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing a non-destructive window into the molecular framework. Each technique offers a unique piece of the structural puzzle, and together they provide unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: For a molecule like 1-Methylpyrrolidine-3-carboxylic acid, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the number and type of carbon atoms. The choice of a deuterated solvent like D₂O is common for polar, acidic compounds as it readily dissolves the sample and can exchange with the labile carboxylic acid proton, causing its signal to disappear, which is a useful diagnostic tool.[9]

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.5 - 3.8 Multiplet 1H H-3 (CH) Alpha to the electron-withdrawing carboxyl group, deshielded.
~3.0 - 3.4 Multiplet 2H H-5 (CH₂) Alpha to the nitrogen atom, deshielded.
~2.8 - 3.0 Multiplet 2H H-2 (CH₂) Alpha to the nitrogen atom, deshielded.
~2.7 Singlet 3H N-CH₃ Methyl group attached to nitrogen, appears as a sharp singlet.

| ~2.1 - 2.4 | Multiplet | 2H | H-4 (CH₂) | Aliphatic protons on the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~175 - 180 C=O Carboxylic acid carbonyl carbon, highly deshielded.[10]
~55 - 60 C-2, C-5 Carbons adjacent to the nitrogen atom.
~40 - 45 N-CH₃ N-methyl carbon.
~35 - 40 C-3 Carbon bearing the carboxyl group.

| ~25 - 30 | C-4 | Aliphatic carbon on the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The presence of both a carboxylic acid and a tertiary amine within the molecule gives rise to a distinct and readily identifiable spectrum.

Expertise & Causality: The most telling feature for this molecule will be the extremely broad O-H absorption of the carboxylic acid, which often spans a large portion of the spectrum due to hydrogen bonding.[10] This, combined with the sharp, strong C=O stretch, provides definitive evidence for the carboxylic acid moiety.

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (from COOH)
2900 - 3000MediumC-H stretch (aliphatic)
1700 - 1725StrongC=O stretch (from COOH, H-bonded dimer)[10]
1150 - 1300MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expertise & Causality: In electrospray ionization (ESI), we would expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.086. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₆H₁₁NO₂ by matching the measured mass to the calculated exact mass (129.07898 Da for the neutral molecule).[5] A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[11]

Experimental Workflow for Structural Verification

A self-validating protocol ensures reproducibility and accuracy. The following workflow outlines the logical sequence of experiments for a comprehensive structural analysis.

Protocol:

  • Sample Preparation & Purity Check:

    • An initial purity assessment is performed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a buffered water/acetonitrile gradient. This ensures that the sample is not a mixture, which would complicate spectroscopic interpretation. Purity should be ≥95%.[3]

  • Mass Spectrometry:

    • Dissolve ~1 mg of the sample in a suitable solvent (e.g., methanol or water).

    • Analyze using ESI-HRMS to obtain the exact mass of the molecular ion. This confirms the elemental formula.

  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.[9]

    • Acquire a ¹H NMR spectrum to identify all proton environments.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments.

    • (Optional) Perform advanced 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous signal assignment.

  • IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9]

    • Acquire the spectrum from 4000-400 cm⁻¹ to identify the key functional groups (O-H, C=O, C-H).[9]

  • Data Integration and Structure Confirmation:

    • Synthesize all data: The molecular formula from MS must match the count of carbons and hydrogens from NMR. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra.

G cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic Analysis cluster_confirm Final Confirmation Purity HPLC Purity Check (≥95%) MS HRMS Analysis (Exact Mass & Formula) Purity->MS If pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) (C-H Framework) MS->NMR Confirm Structure Elucidation (Data Integration) MS->Confirm IR FT-IR (ATR) (Functional Groups) NMR->IR NMR->Confirm IR->Confirm

Fig 1. Experimental workflow for structural verification.

Chemical Reactivity and Stability

The structure dictates reactivity. 1-Methylpyrrolidine-3-carboxylic acid possesses two key reactive centers: the carboxylic acid and the tertiary amine.

  • Acidity and Esterification/Amidation: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can readily undergo reactions typical of carboxylic acids, such as esterification (reaction with an alcohol) and amidation (reaction with an amine), which are fundamental steps in its use as a synthetic building block.[1]

  • Basicity of the Tertiary Amine: The nitrogen atom has a lone pair of electrons, making it a Lewis base. It can be protonated by strong acids.

  • Stability: The compound is chemically stable under standard ambient conditions (room temperature). However, it should be stored in a tightly closed container in a dry, well-ventilated place, away from heat.[3]

  • Incompatibilities: Violent reactions are possible with strong oxidizing agents and acids.

Synthesis and Chirality

The utility of 1-Methylpyrrolidine-3-carboxylic acid in drug development is intrinsically linked to its chirality. Asymmetric synthesis methods are employed to produce specific enantiomers with high purity.

Organocatalytic enantioselective reactions, such as Michael additions, have been developed to synthesize substituted pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess (ee).[12][13][14] These methods are often more atom-economical and avoid the need for chiral starting materials.[12] The ability to selectively synthesize the (R) or (S) enantiomer is crucial, as one may be a potent drug while the other could be inactive or even harmful.

G cluster_mol 1-Methylpyrrolidine-3-carboxylic acid cluster_keys mol amine Tertiary Amine (Basicity) carboxyl Carboxylic Acid (Acidity, Reactivity) chiral Chiral Center (Stereochemistry) p_amine->amine p_carboxyl->carboxyl p_chiral->chiral

Fig 2. Core structure and key functional groups.

Conclusion

The structural analysis of 1-Methylpyrrolidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. A logical workflow, beginning with a purity assessment and followed by high-resolution mass spectrometry, NMR, and IR spectroscopy, provides an unambiguous and self-validating confirmation of its identity, purity, and structural integrity. For researchers in drug development, a thorough understanding of these analytical principles is not merely procedural but essential for guaranteeing the quality and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this versatile chiral building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals (n.d.). METHYL 2-AMINOPYRIDINE-4-CARBOXYLATE | CAS 6937-03-7. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]

  • The Aquila Digital Community (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. Retrieved from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6125-6129. Retrieved from [Link]

  • Okinawa Institute of Science and Technology Graduate University (2026). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ionization Behavior and pKa Profile of 1-Methylpyrrolidine-3-carboxylic Acid

[1] Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1) is a non-proteinogenic amino acid derivative featuring a tertiary amine and a carboxylic acid on a pyrrolidine scaffold.[1][2][3][4] Unlike pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1) is a non-proteinogenic amino acid derivative featuring a tertiary amine and a carboxylic acid on a pyrrolidine scaffold.[1][2][3][4] Unlike proline (an


-amino acid), this molecule functions as a cyclic 

-amino acid analog.[1] This structural distinction significantly shifts its ionization profile compared to standard proteinogenic amino acids.

At physiological pH (7.4), the molecule exists predominantly as a zwitterion , possessing a deprotonated carboxylate (


) and a protonated tertiary ammonium (

).[1] Understanding this ionization behavior is critical for optimizing extraction efficiency, chromatographic retention, and membrane permeability in drug development workflows.[1]

Part 1: Structural Chemistry & Ionization Profile

Structural Determinants of Acidity

The ionization behavior of 1-Methylpyrrolidine-3-carboxylic acid is governed by two ionizable groups. The distance between these groups (separated by two carbon atoms) attenuates the inductive effect compared to


-amino acids, resulting in a higher 

(less acidic carboxyl group) than proline.
  • Position 1 (N-Methyl): A tertiary amine.[1][5] Methylation increases lipophilicity but slightly reduces basicity compared to secondary amines due to steric hindrance of solvation.[1]

  • Position 3 (Carboxyl): A

    
    -position carboxyl group.[1] The increased distance from the ammonium center reduces the electrostatic stabilization of the conjugate base, making the acid weaker (higher pKa) than 
    
    
    
    -isomers.
The Zwitterionic Equilibrium

In aqueous solution, the molecule undergoes a two-step ionization process. The equilibrium shifts from a cationic species at low pH, to a neutral zwitterion at intermediate pH, to an anionic species at high pH.[1]

Figure 1: Ionization Pathway

IonizationScheme Cation Cationic Form (+1) (pH < 3.5) COOH / NH+ Zwitterion Zwitterion (0) (pH 3.5 - 10.0) COO- / NH+ Cation->Zwitterion Ka1 (Deprotonation of COOH) Zwitterion->Cation Anion Anionic Form (-1) (pH > 10.0) COO- / N Zwitterion->Anion Ka2 (Deprotonation of NH+) Anion->Zwitterion

Caption: Stepwise dissociation of 1-Methylpyrrolidine-3-carboxylic acid. The zwitterionic form dominates across the physiological pH range.

Part 2: pKa Data & Species Distribution

The following values represent the consensus of experimental data for


-amino acid analogs and specific predicted values for the 1-methyl derivative.
Quantitative Parameters
ParameterValue (Approx.)Structural Origin

(Acidic)
3.53 ± 0.20 Deprotonation of the C3-Carboxylic acid.[1] Higher than Proline (

) due to

-separation.[1]

(Basic)
10.2 ± 0.3 Deprotonation of the N1-Ammonium.[1] Typical for N-methylated cyclic amines.[1]
pI (Isoelectric Point) 6.87 Calculated as

.[1] The pH of minimum solubility.[1]
Microspecies Distribution
  • pH 1.0 (Stomach): >99% Cationic.[1] High solubility, low membrane permeability.[1]

  • pH 7.4 (Blood): >99% Zwitterionic. Net charge is zero, but high polarity limits passive diffusion unless specific transporters are engaged.[1]

  • pH 12.0 (Basic Extraction): >99% Anionic.[1]

Part 3: Experimental Determination Protocols

To validate these values in a specific formulation or buffer system, Potentiometric Titration is the gold standard method.[1] It is self-validating through the use of Bjerrum plots.

Protocol: Potentiometric Titration

Objective: Determine precise stoichiometric


 values.

Reagents:

  • Analyte: 1-Methylpyrrolidine-3-carboxylic acid (>99% purity).[1]

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Acidifier: 0.1 M HCl.[1][6]

Workflow:

  • Preparation: Dissolve 0.5 mmol of analyte in 50 mL of degassed 0.15 M KCl.

  • Acidification: Add excess HCl to lower pH to ~1.5 (ensures full protonation).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 0.05 mL addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points (first derivative).

Figure 2: Titration Logic Flow

TitrationWorkflow Start Dissolve Analyte (0.15 M KCl) Acidify Acidify to pH 1.5 (Ensure Cationic State) Start->Acidify Titrate Titrate with NaOH (N2 Atmosphere) Acidify->Titrate Measure Record pH & Volume (Potentiometric Sensor) Titrate->Measure Measure->Titrate Calc Calculate pKa (Bjerrum Plot / Gran Plot) Measure->Calc End Point Reached

Caption: Potentiometric titration workflow for accurate pKa determination.[1]

Part 4: Pharmaceutical Implications[7][8]

LogD and Permeability

The distribution coefficient (LogD) varies with pH.[1]

  • LogD (pH 7.4): Approximately -2.4 (Highly hydrophilic).

  • Implication: This molecule is unlikely to cross the Blood-Brain Barrier (BBB) via passive diffusion.[1] It requires carrier-mediated transport or prodrug derivatization (e.g., esterification of the carboxylic acid) to improve oral bioavailability.[1]

Solubility Profile
  • Minimum Solubility: Occurs at pH ~6.9 (pI), though the zwitterion remains highly water-soluble due to charge separation.[1]

  • Salt Formation:

    • Hydrochloride Salt: Formed at pH < 3.[1][7] Stable crystalline solid.[1]

    • Sodium Salt: Formed at pH > 11.[1] Hygroscopic solid.

References

  • ChemicalBook. (2025).[1] 1-Methylpyrrolidine-3-carboxylic acid Properties and pKa Data. Retrieved from [1]

  • PubChem. (2025).[1][4][5] Compound Summary: 1-Methylpyrrolidine-3-carboxylic acid (CID 322598).[1][4] National Library of Medicine.[1][8] Retrieved from [1][4]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa titration methodologies).

  • Santa Cruz Biotechnology. (2025).[1] Product Analysis: 1-methylpyrrolidine-3-carboxylic acid. Retrieved from [9]

Sources

Foundational

Thermodynamic Stability of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (often referred to as a -proline derivative) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (often referred to as a


-proline derivative) represents a critical chiral scaffold in medicinal chemistry, serving as a bioisostere for 

-aminobutyric acid (GABA) and a conformationally restricted building block for peptidomimetics. Its thermodynamic profile is governed by three competing forces: ring puckering dynamics , nitrogen inversion , and stereoelectronic interactions between the N-methyl group and the C3-carboxylate.

This guide details the thermodynamic stability of this moiety, quantifying the energy barriers for isomerization and degradation. It provides actionable protocols for handling these derivatives to prevent the two primary failure modes: C3-epimerization and thermal decarboxylation .

Conformational Thermodynamics

The Envelope Flux

Unlike six-membered rings which lock into stable chair conformations, the five-membered pyrrolidine ring exists in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations. For 1-methylpyrrolidine-3-carboxylic acid, the thermodynamic minimum is dictated by the relief of torsional strain and 1,3-diaxial-like steric clashes.

  • Preferred Pucker: The C3-substituent (carboxylic acid) strongly prefers the pseudo-equatorial position to minimize gauche interactions with the adjacent methylene groups.

  • N-Inversion: The nitrogen atom undergoes rapid pyramidal inversion. The barrier to this inversion is low (

    
     6–8 kcal/mol), meaning the N-methyl group rapidly equilibrates between pseudo-axial and pseudo-equatorial orientations. However, the trans relationship between the N-methyl and C3-carboxyl group is thermodynamically favored by approximately 1.2–1.5 kcal/mol  due to steric repulsion in the cis isomer.
    
Cis/Trans Isomerization Energy Landscape

The stability of the diastereomers (cis vs. trans relative to the ring plane) is non-trivial. While the trans isomer is generally the thermodynamic product, the cis isomer can be stabilized in polar solvents due to a larger dipole moment.

Visualizing the Energy Landscape: The following diagram illustrates the relative energy states of the conformers and the transition states for interconversion.

ConformationalLandscape Trans_Eq Trans Isomer (C3-COOH Eq, N-Me Eq) 0.0 kcal/mol (Global Min) Cis_Ax Cis Isomer (C3-COOH Eq, N-Me Ax) +1.4 kcal/mol Trans_Eq->Cis_Ax N-Inversion TS ~8 kcal/mol Trans_Ax Trans Isomer (C3-COOH Ax, N-Me Ax) +3.2 kcal/mol Trans_Eq->Trans_Ax Ring Flip TS ~4-5 kcal/mol

Caption: Relative potential energy surface for 1-methylpyrrolidine-3-carboxylic acid conformers in the gas phase.

Chemical Stability & Degradation Pathways

C3-Epimerization (The Primary Risk)

The most critical instability issue for researchers is the loss of optical purity. The proton at C3 is


 to the carbonyl group. While a free carboxylic acid has a high pKa for this proton (

24-25), derivatization (e.g., esterification or amide coupling) significantly lowers this pKa, making it susceptible to base-catalyzed deprotonation.
  • Mechanism: Base removes the C3-H

    
     Planar enolate intermediate 
    
    
    
    Reprotonation from either face.
  • Thermodynamic Drive: If the synthesized isomer is the kinetic product (e.g., cis), it will epimerize to the thermodynamic trans product under basic conditions.

  • Critical Control Point: Avoid strong bases (e.g., DBU, NaH) with activated esters. Use hindered bases (e.g., DIPEA) and keep temperatures

    
    C during coupling.
    
Thermal Decarboxylation

Unlike proline (2-carboxylic acid), which can decarboxylate via a cyclic transition state involving the nitrogen lone pair (the "Hammick mechanism"), the 3-carboxylic acid isomer is thermally more robust because the nitrogen is too distant to facilitate a direct 5-membered cyclic elimination.

  • Onset Temperature: Decarboxylation typically requires temperatures >180°C for the free acid.

  • Catalysis: Presence of Lewis acids or oxidative conditions can lower this barrier.

Oxidative N-Dealkylation

The N-methyl group is susceptible to oxidative metabolism (in vivo) or radical oxidation (in vitro/storage). Long-term storage exposed to air can lead to the formation of the N-oxide, which may undergo Cope elimination or Polonovski-type rearrangement.

DegradationPathways Start 1-Methylpyrrolidine-3-COOH (Chiral Pure) Enolate Planar Enolate Intermediate Start->Enolate Base (B:) -H+ Decarb Decarboxylation Product (1-Methylpyrrolidine) Start->Decarb Heat (>180°C) -CO2 NOxide N-Oxide Impurity Start->NOxide O2 / Peroxides Racemate Racemic Mixture (Thermodynamic Sink) Enolate->Racemate +H+ (Non-stereoselective)

Caption: Primary degradation pathways. Epimerization is the dominant risk during synthetic manipulation.

Experimental Characterization Protocols

To validate the stability of your specific derivative, the following self-validating protocols are recommended.

Protocol A: Determination of Epimerization Rate ( )

Objective: Quantify the rate of chirality loss under coupling conditions.

  • Setup: Dissolve 50 mg of the methyl ester derivative in 0.6 mL

    
    .
    
  • Base Challenge: Add 1.0 equivalent of

    
     or DIPEA.
    
  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, 4h, 12h, and 24h.
    
  • Analysis: Monitor the C3-H signal (typically

    
     2.8–3.2 ppm). Epimerization results in the splitting or shifting of this signal and the appearance of the diastereomeric set of signals.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Limit

Objective: Determine the safe processing window before decarboxylation.

  • Sample: 2–5 mg of dry solid acid.

  • Ramp: Heat from 30°C to 250°C at 10°C/min under

    
     purge.
    
  • End Point: Watch for a sharp endotherm (melting) followed by an exotherm or mass loss (TGA) event.

    • Note: A broad endotherm starting

      
      C usually indicates decarboxylation.
      
Summary of Physicochemical Properties
PropertyValue (Approx.)Note
pKa (COOH) 3.53

0.20
Acidic; exists as zwitterion at neutral pH.
pKa (N-H+) 10.4Protonated nitrogen stabilizes the salt form.
LogP -2.4Highly hydrophilic; difficult to extract into organic solvents.

-1.4 kcal/molTrans isomer is thermodynamically preferred.
Storage 2–8°CHygroscopic; store under inert atmosphere.

Synthesis & Handling Recommendations

Isolation of Pure Isomers

Due to the thermodynamic preference for the trans isomer, synthesis often yields mixtures.

  • Kinetic Control: To access the cis isomer, use hydrogenation of 3-substituted pyrroles or pyrrolidines with bulky N-protecting groups that block the equatorial face.

  • Thermodynamic Control: To access the trans isomer, heat the mixture in refluxing ethanol with a catalytic alkoxide to drive the equilibrium to the lower-energy state.

Coupling Reactions (Peptide Synthesis)

When using 1-methylpyrrolidine-3-carboxylic acid as a building block:

  • Activation: Use HATU or PyBOP with DIPEA. Avoid carbodiimides (DCC/EDC) without additives (HOBt/HOAt), as the O-acylisourea intermediate is prone to racemization.

  • Solvent: Use DMF or DCM. Avoid highly polar protic solvents during activation, as they stabilize the charged enolate transition state.

References

  • Conformational Analysis of Proline Analogues Title: Conform

    
    -Substituted Proline Analogues
    Source: Journal of Organic Chemistry / NIH
    URL:[Link]
    
  • Epimerization Mechanisms Title: Epimerisation in Peptide Synthesis Source: Molecules (MDPI) URL:[Link]

  • Thermodynamic Data for Pyrrolidines Title: Pyrrolidine, 3-methyl- Phase Change Data Source: NIST Chemistry WebBook URL:[1][Link]

  • Synthesis of Chiral Derivatives Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • General Properties Title: 1-Methylpyrrolidine-3-carboxylic acid Compound Summary Source: PubChem URL:[2][Link][3]

Sources

Exploratory

The Pharmacological &amp; Synthetic Landscape of 1-Methylpyrrolidine-3-carboxylic Acid Scaffolds

The following technical guide details the pharmacological potential, chemical synthesis, and experimental applications of 1-Methylpyrrolidine-3-carboxylic acid , a critical beta-proline scaffold. Executive Summary 1-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential, chemical synthesis, and experimental applications of 1-Methylpyrrolidine-3-carboxylic acid , a critical beta-proline scaffold.

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (1-MP-3-CA) represents a distinct chemical space often overshadowed by its regioisomer, N-methyl-L-proline (hygric acid). Unlike the 2-substituted proline derivatives, the 3-carboxylic acid moiety classifies this compound as a cyclic beta-amino acid derivative .

This structural nuance confers unique biological properties, primarily as a bioisostere for nipecotic acid (a potent GABA uptake inhibitor) and arecaidine (a muscarinic acetylcholine receptor modulator). This guide explores its utility as a privileged scaffold in neuroscience for modulating inhibitory neurotransmission and its emerging role in antimicrobial spiropyrrolidine drug design.

Chemical Profile & Pharmacophore Analysis[1]

Structural Homology

The therapeutic potential of 1-MP-3-CA is best understood through its structural relationships with established neurotransmitter modulators. It serves as a ring-contracted analog of nipecotic acid and a saturated analog of arecaidine.

Table 1: Comparative Pharmacophore Analysis

CompoundRing SizeN-SubstituentC-SubstituentPrimary Biological Target
1-MP-3-CA 5 (Pyrrolidine) Methyl 3-COOH GABA Transporter / mAChR
Nipecotic Acid6 (Piperidine)Hydrogen3-COOHGABA Transporter (GAT-1)
Arecaidine6 (Tetrahydropyridine)Methyl3-COOHMuscarinic Agonist
Beta-Proline5 (Pyrrolidine)Hydrogen3-COOHGlycine Transporter (GlyT)
Physicochemical Properties
  • Molecular Weight: 129.16 g/mol [1][2][3][4]

  • pKa (Acid): ~3.8 (Predicted)

  • pKa (Base): ~10.2 (Predicted)

  • LogP: -2.4 (Highly hydrophilic; requires esterification or prodrug strategies for BBB penetration).

  • Stereochemistry: The (3R) and (3S) enantiomers exhibit distinct binding profiles. The (3S) enantiomer aligns sterically with the bioactive conformation of GABA in the transporter binding pocket.

Biological Activity & Therapeutic Applications[1][2][6][7][8]

Neuroscience: GABAergic & Cholinergic Modulation

The core utility of the 1-MP-3-CA scaffold lies in its ability to mimic the zwitterionic state of neurotransmitters.

  • GABA Uptake Inhibition: The 3-carboxy-pyrrolidine motif acts as a rigidified GABA analog. While nipecotic acid is the gold standard for GAT-1 inhibition, ring contraction to the pyrrolidine (beta-proline) scaffold alters selectivity. N-methylation (providing 1-MP-3-CA) increases lipophilicity and blood-brain barrier (BBB) permeability relative to the secondary amine, though potency against GAT-1 is generally lower than nipecotic acid unless further functionalized (e.g., with a lipophilic tail).

  • Muscarinic Acetylcholine Receptors (mAChR): 1-MP-3-CA is structurally the saturated analog of arecaidine . Arecaidine is a potent agonist at muscarinic receptors (M1/M2). The saturation of the double bond in 1-MP-3-CA retains the essential pharmacophore (cationic nitrogen + hydrogen-bond accepting carboxylate) but alters the ring pucker, often converting full agonists into partial agonists or antagonists depending on the receptor subtype.

Antimicrobial Spiropyrrolidines

Recent medicinal chemistry campaigns have utilized the 1-MP-3-CA core to generate spiropyrrolidine derivatives via 1,3-dipolar cycloaddition. These derivatives have shown significant efficacy against:

  • Vibrio cholerae

  • Bacillus subtilis

  • Target: Glucosamine-6-phosphate synthase (Glc-N-6P), a key enzyme in bacterial cell wall biosynthesis. The pyrrolidine nitrogen forms critical hydrogen bonds with Gly78 in the enzyme active site.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical derivation of 1-MP-3-CA's activity based on structural modifications of known drugs.

SAR_Landscape GABA GABA (Endogenous Ligand) Nipecotic Nipecotic Acid (GAT-1 Inhibitor) GABA->Nipecotic Cyclization (6-mem) Target 1-Methylpyrrolidine- 3-carboxylic acid (The Scaffold) Nipecotic->Target Ring Contraction (6 -> 5) + N-Methylation Arecaidine Arecaidine (Muscarinic Agonist) Arecaidine->Target Hydrogenation (Double bond saturation) Activity1 GABA Mimetic (Rigidified) Target->Activity1 Bioisosterism Activity2 Cholinergic Modulation (Saturated Pharmacophore) Target->Activity2 Pharmacophore Retention

Caption: SAR mapping showing 1-MP-3-CA as a hybrid scaffold bridging GABAergic and Cholinergic pharmacophores.

Synthetic Strategy: The OIST Michael Addition Protocol

The most efficient, atom-economical route to chiral 1-MP-3-CA derivatives is the organocatalytic Michael addition developed by Tanaka et al. (OIST) . This method avoids the long, linear sequences associated with traditional amino acid synthesis.

Reaction Logic

This protocol utilizes a 4-oxo-2-enoate (Michael acceptor) and a nitroalkane (nucleophile).[5][6] The resulting Michael adduct is cyclized and reduced to form the pyrrolidine core.

Step-by-Step Protocol

Prerequisites:

  • Reagents: 4-oxo-2-enoate, Nitromethane, Organocatalyst (Chiral amine thiourea).[5]

  • Conditions: Room temperature, 24-48 hours.

Workflow:

  • Michael Addition:

    • Dissolve 4-oxo-2-enoate (1.0 eq) and nitromethane (5.0 eq) in toluene.

    • Add chiral thiourea catalyst (10 mol%).

    • Stir at 25°C for 48 hours.

    • Result: Highly enantioselective formation of the gamma-keto ester-nitro adduct.[5]

  • Reductive Cyclization (The "One-Pot" Cascade):

    • Transfer the adduct to a hydrogenation vessel.

    • Add Raney Nickel or Pd/C catalyst.

    • Pressurize with H2 (1 atm - 50 psi) in methanol.

    • Mechanism:[7] The nitro group reduces to an amine, which spontaneously attacks the ketone (intramolecular reductive amination) to close the pyrrolidine ring.

  • N-Methylation (Eschweiler-Clarke):

    • Treat the crude pyrrolidine-3-carboxylate with formaldehyde and formic acid under reflux.

    • Purification: Acid-base extraction followed by crystallization as the hydrochloride salt.

Yield: Typically 70-85% overall yield with >95% ee.

Experimental Protocol: GABA Uptake Inhibition Assay

To validate the biological activity of synthesized 1-MP-3-CA derivatives, the following in vitro assay is the industry standard.

Materials
  • Cell Line: HEK-293 cells stably expressing human GAT-1 (hGAT-1).

  • Radioligand: [³H]-GABA (Specific activity: 80-100 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH).

Methodology
  • Preparation: Seed HEK-hGAT-1 cells in 96-well plates (50,000 cells/well) and culture for 24 hours.

  • Equilibration: Wash cells 2x with KRH buffer.

  • Incubation:

    • Add test compound (1-MP-3-CA derivative) at varying concentrations (0.1 nM to 100 μM).

    • Add [³H]-GABA (final concentration 20 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH to stop uptake.

  • Quantification: Lyse cells with 0.1 M NaOH and quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-oxo-2-enoate Step1 Michael Addition (Nitromethane + Catalyst) Start->Step1 Inter Intermediate: Nitro-keto-ester Step1->Inter >95% ee Step2 Reductive Cyclization (H2, Pd/C) Inter->Step2 Ring Closure Step3 N-Methylation (Formaldehyde/Formic Acid) Step2->Step3 Final Product: 1-Methylpyrrolidine- 3-carboxylic acid Step3->Final

Caption: The Tanaka (OIST) organocatalytic route for high-enantiopurity synthesis.

References

  • Tanaka, F., et al. (2017).[8] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry.

  • Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.

  • PubChem. "1-Methylpyrrolidine-3-carboxylic acid Compound Summary." National Library of Medicine.

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[9] Molecular and Cellular Biochemistry. (Contextual grounding for Nipecotic Acid/GABA homology).

Sources

Exploratory

Safety data sheet (SDS) and hazard classification for 1-Methylpyrrolidine-3-carboxylic acid

Topic: Safety Data Sheet (SDS) and Hazard Classification for 1-Methylpyrrolidine-3-carboxylic Acid Document Type: Technical Safety Guide & Handling Architecture Target Audience: Medicinal Chemists, Process Safety Enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Hazard Classification for 1-Methylpyrrolidine-3-carboxylic Acid Document Type: Technical Safety Guide & Handling Architecture Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary & Compound Profile

1-Methylpyrrolidine-3-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of muscarinic agonists, antibiotics, and complex alkaloids. In drug discovery, the pyrrolidine ring serves as a privileged scaffold, offering specific stereochemical vectors that flat aromatic rings cannot provide.

Crucial Safety Distinction: Researchers must distinguish this compound (a solid zwitterionic amino acid derivative) from its parent precursor, 1-Methylpyrrolidine (a highly flammable, corrosive liquid ). Confusing these two leads to catastrophic errors in storage and PPE selection.

Chemical Identity
PropertyDetail
Chemical Name 1-Methylpyrrolidine-3-carboxylic acid
CAS Number 412281-11-9 (General/Racemic); 72088-84-7 (Specific Isomers)
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Physical State Off-white to pale yellow solid (Powder or Crystalline)
Solubility Soluble in water (zwitterionic character), Methanol, DMSO.[1][2][3]

Hazard Identification (GHS Classification)

Based on data from major suppliers (Fluorochem, CymitQuimica) and predictive Structure-Activity Relationship (SAR) models for pyrrolidine derivatives, this substance is classified as Warning .

GHS Label Elements

Signal Word: WARNING

Hazard ClassHazard Statement CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[2]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][6] Remove contact lenses, if present and easy to do.[3][4][5][6] Continue rinsing.[3][4][5][6][7]

Toxicological Assessment & Risk Analysis

The "Data-Poor" Context

As a research intermediate, full toxicological datasets (chronic carcinogenicity, teratogenicity) are often unavailable. The Precautionary Principle must apply.

  • Acute Toxicity: The H302 classification suggests an LD50 (Oral, Rat) likely falls between 300 and 2000 mg/kg.

  • Sensitization Potential: Pyrrolidines can act as sensitizers. While not explicitly flagged as H317 (Skin Sensitizer) in all databases, repeated exposure should be minimized.

Structure-Based Hazards

The molecule contains a tertiary amine and a carboxylic acid.

  • Zwitterionic Nature: At neutral pH, the molecule exists as a zwitterion. This increases water solubility, meaning it can rapidly penetrate mucous membranes (eyes, lungs) if generated as dust.

  • Amine Odor: Like many pyrrolidines, it may possess a distinct amine-like odor. Do not rely on odor threshold as a safety warning ; olfactory fatigue occurs rapidly with amines.

Operational Protocol: Self-Validating Handling Workflow

This protocol uses a "Check-Verify-Execute" logic to ensure safety barriers are active before the chemical is handled.

Engineering Controls & PPE[5]
  • Ventilation: Handling of the solid must occur inside a certified Chemical Fume Hood.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) is generally sufficient for the solid.

    • Solution Phase: If dissolved in DCM or DMF, use Laminate (Silver Shield) or double-gloved Nitrile/Neoprene. Amines can permeate thin nitrile when in solution.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[5] Safety glasses are insufficient due to the risk of airborne dust.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, integrating exposure control and waste management.

HandlingProtocol cluster_safety Critical Safety Barrier Start START: Handling 1-Methylpyrrolidine-3-carboxylic acid CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Powder Solution In Solution (Organic/Aq) CheckState->Solution Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield closed 3. Damp wipe cleanup Solid->Weighing Dust Hazard (H335) Dissolution Dissolution: Add solvent SLOWLY. Exothermic risk (Acid-Base) Solution->Dissolution Splash Hazard (H319) Weighing->Dissolution Prepare for Rxn Waste Waste Stream Decision Dissolution->Waste AcidWaste Acidic Waste Stream (If acidified) Waste->AcidWaste pH < 4 BaseWaste Basic/Organic Waste (Standard) Waste->BaseWaste pH > 7

Figure 1: Decision logic for handling irritant zwitterionic solids. Note the specific focus on dust control during weighing.

Emergency Response Architecture

In the event of exposure, immediate action mitigates long-term injury. This section is designed for the "First Responder" in the lab.

Spill Management (Solid)
  • Isolate: Mark the area.

  • PPE Upgrade: Wear a P95/P100 particulate respirator if outside a hood.

  • Neutralization (Not usually required for small solid spills):

  • Cleanup:

    • Do not dry sweep. This generates dust (H335).

    • Method: Cover with wet paper towels (water or PEG-400) to dampen the powder, then scoop into a waste container.

    • Wash: Clean surface with 5% acetic acid (to protonate/solubilize residual amine) followed by soap and water.

First Aid Measures
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 minutes lifting eyelids.The zwitterion is highly soluble; rapid irrigation prevents corneal uptake.
Skin Contact Wash with soap and water.Lipophilic amines penetrate skin; soap emulsifies the residue better than water alone.
Inhalation Move to fresh air.[3][5][6][8]If wheezing occurs (H335), the carboxylic acid moiety may be irritating the bronchial mucosa.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia and secondary esophageal burns.
Emergency Decision Tree

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Eye Eye Exposure Type->Eye Skin Skin Exposure Type->Skin Inhale Inhalation Type->Inhale EyeAction Eyewash Station 15 Mins Mandatory Eye->EyeAction SkinAction Drench Hose / Shower Remove Contaminated Clothing Skin->SkinAction InhaleAction Fresh Air Oxygen if hypoxic Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Immediate response workflow for exposure incidents.

Regulatory & Transport Information

  • TSCA (USA): Often listed for R&D use only (TSCA exemption). Check specific supplier status before commercial scale-up.

  • REACH (EU): Generally not registered for low-volume research (< 1 ton/year).

  • Transport (DOT/IATA):

    • Unlike 1-Methylpyrrolidine (UN 3286, Flammable/Corrosive), the acid derivative is typically Not Dangerous Goods (Non-Hazardous for Transport) unless mixed with hazardous solvents.

    • Verification: Always check the specific supplier SDS, as salt forms (hydrochloride) may differ.

References

  • Fluorochem. (2024).[2] Safety Data Sheet: 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from

  • CymitQuimica. (2024).[2] SDS for 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from

  • Chem-Impex International. (n.d.). Product Information: 1-Methyl-pyrrolidine-3-carboxylic acid.[1][2][9][10][11] Retrieved from

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. (Contextual grounding for pyrrolidine usage in drug discovery).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 1-Methylpyrrolidine-3-carboxylic Acid in Peptide Synthesis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: Expanding the Chemical Toolkit of Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptides, molecules that offer high specificity and potency. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their clinical utility.[1] To overcome these limitations, medicinal chemists employ non-canonical amino acids to imbue peptides with drug-like properties. 1-Methylpyrrolidine-3-carboxylic acid emerges as a powerful building block in this context. As a proline analogue, its rigid five-membered ring introduces significant conformational constraints, pre-organizing the peptide backbone for enhanced receptor affinity.[2][3] Furthermore, the integral N-methyl group eliminates the amide hydrogen bond donor, disrupting undesirable secondary structures and, critically, providing a steric shield against proteolytic degradation.[1][4]

This guide provides a comprehensive overview of the strategic use of 1-Methylpyrrolidine-3-carboxylic acid, detailing its properties, the synthetic challenges it presents, and robust protocols for its successful incorporation into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

Physicochemical Properties of the Building Block

Understanding the fundamental properties of 1-Methylpyrrolidine-3-carboxylic acid is essential for its effective use. It is a chiral molecule featuring a tertiary amine within a pyrrolidine ring and a carboxylic acid at the 3-position.[5]

PropertyValueSource(s)
Chemical Structure CN1CCC(C1)C(=O)O[5][6]
Molecular Formula C₆H₁₁NO₂[5][6][7]
Molecular Weight 129.16 g/mol [6][7]
CAS Number 412281-11-9; 25712-60-1[6][8]
Solubility Soluble in polar solvents.[5]
Appearance Typically a solid.N/A

The Rationale: Causality Behind Incorporating a Constrained, N-Methylated Residue

The decision to incorporate 1-Methylpyrrolidine-3-carboxylic acid is driven by its dual ability to enforce conformational rigidity and enhance enzymatic stability.

  • Conformational Control: Like proline, the pyrrolidine ring restricts the backbone's phi (Φ) dihedral angle, reducing the peptide's conformational entropy. This pre-organization can lock the peptide into its bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[1] The placement of the carboxylic acid at the 3-position, rather than the more common 4-position of hydroxyproline derivatives, offers a distinct spatial arrangement for side-chain interactions.

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, hindering the approach of proteases that typically recognize and cleave peptide bonds. This modification is a field-proven strategy to significantly extend the in vivo half-life of peptide therapeutics.[1]

  • Modulation of Secondary Structure: The absence of an amide proton on the N-methylated nitrogen prevents it from acting as a hydrogen bond donor. This property is instrumental in disrupting the formation of stable secondary structures like β-sheets, which can lead to peptide aggregation and reduced solubility.[9]

Overcoming the Synthetic Hurdle: Challenges of Steric Hindrance

The very features that make 1-Methylpyrrolidine-3-carboxylic acid a desirable building block also render it synthetically challenging. The N-methyl group creates a sterically hindered secondary amine, which poses two primary difficulties in SPPS:

  • Coupling to the N-Methyl Amine: Acylating the N-methyl amine of the pyrrolidine ring with the subsequent amino acid is the most difficult step. The secondary amine is less nucleophilic and more sterically crowded than a primary amine, leading to significantly slower reaction kinetics.[4][10]

  • Coupling of the Building Block Itself: Activating the C-3 carboxylic acid and coupling it to the preceding amino group on the resin-bound peptide can also be sluggish due to the steric bulk of the pyrrolidine ring.

Failure to address these challenges with an optimized protocol will result in incomplete couplings, leading to deletion sequences and complex purification profiles. Standard coupling reagents like DIC/HOBt are often insufficient for driving these reactions to completion.[10]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu SPPS strategy.[11][12] The key to success lies in the selection of potent coupling reagents and rigorous monitoring of reaction completion.

General SPPS Workflow

The diagram below illustrates the key stages of an SPPS cycle, highlighting the critical coupling step where 1-Methylpyrrolidine-3-carboxylic acid is introduced.

SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotect1->Wash1 Couple_Special Special Coupling: Fmoc-1-Methylpyrrolidine- 3-carboxylic acid + HATU/DIPEA Wash1->Couple_Special Monitor1 Monitor Coupling (Bromophenol Blue Test) Couple_Special->Monitor1 Wash2 DMF Wash Monitor1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 DMF Wash Deprotect2->Wash3 Couple_Next Couple Next Fmoc-AA-OH (Double Couple) Wash3->Couple_Next Monitor2 Monitor Coupling Couple_Next->Monitor2 Monitor2->Deprotect1 Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Monitor2->Cleavage Final Cycle Start Start: Resin-Bound Peptide (N-term Fmoc) Start->Deprotect1

Caption: SPPS workflow for incorporating the specialized building block.

Recommended Coupling Reagents for Hindered Couplings

For successful incorporation, aminium/uronium or phosphonium salt-based coupling reagents are strongly recommended over carbodiimides due to their higher activation efficiency.[4][13]

ReagentFull NameClassRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumForms highly reactive HOAt esters; highly effective for hindered couplings.[4]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-ChloroAminiumSimilar to HBTU but more reactive; lower racemization risk than HBTU with HOBt.[10]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumRobust and effective for sterically demanding couplings.
PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHOAt-based phosphonium reagent, excellent for minimizing racemization.[4]
Protocol 1: Coupling of Fmoc-1-Methylpyrrolidine-3-carboxylic acid

This protocol details the coupling of the building block onto the N-terminus of the resin-bound peptide chain.

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-1-Methylpyrrolidine-3-carboxylic acid (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the solution. Allow to pre-activate for 1-2 minutes.[4]

    • Causality Note: Using a 4-fold excess of reagents is crucial to drive the sterically hindered reaction forward. Pre-activation ensures the formation of the highly reactive HOAt-ester before addition to the resin.[4]

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for at least 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then Methanol. Perform a bromophenol blue test.[4] A blue or green color indicates incomplete coupling (free amines remain). A yellow/orange color indicates completion.

  • Recoupling (If Necessary): If the test is positive, drain the reaction vessel and repeat steps 4-6 with a fresh solution of reagents for another 2 hours. Double coupling is frequently required for this residue.[10]

  • Final Wash: Once the coupling is complete (test is negative), wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) and prepare for the next cycle.

Protocol 2: Coupling the Next Amino Acid onto the N-Methylpyrrolidine Residue

This is often the most challenging step in the entire synthesis.

  • Fmoc Deprotection: Follow steps 1-3 from Protocol 5.3 to deprotect the Fmoc group from the newly incorporated 1-Methylpyrrolidine-3-carboxylic acid residue, exposing the sterically hindered N-methyl amine.

  • Coupling Solution Preparation: In a separate vial, dissolve the next Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for a minimum of 4 hours. For particularly difficult sequences, coupling can be extended overnight.

  • Monitoring: Perform a bromophenol blue test as described in Protocol 5.3. Due to the extreme steric hindrance, a positive result is common after the first coupling.

  • Mandatory Double Coupling: It is highly recommended to perform a second coupling as a standard procedure for this step, regardless of the initial test result, to maximize yield. Drain the vessel and repeat steps 2-4.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, the remaining free N-methyl amines should be capped to prevent the formation of deletion peptides. Treat the resin with a solution of 10% Acetic Anhydride and 1% DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF and DCM to prepare for the subsequent synthesis step.

Cleavage, Deprotection, and Analysis

Cleavage from Resin

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[13]

    • Causality Note: TIS and water act as scavengers to quench reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu), preventing side reactions such as the alkylation of sensitive residues (e.g., Trp, Met).

  • Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Air-dry the crude peptide to remove residual ether.

Characterization and Purification

The crude peptide must be analyzed for purity and identity before purification.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[14][15]

  • Mass Spectrometry (MS): The identity of the peptide is confirmed by verifying that its molecular weight matches the theoretical value. ESI-MS or MALDI-TOF are commonly used techniques.[16][17]

  • Purification: The crude peptide is purified using preparative RP-HPLC under similar conditions to the analytical method. Fractions are collected and analyzed, and those with the desired purity are pooled and lyophilized.

Conclusion

1-Methylpyrrolidine-3-carboxylic acid is a valuable, albeit challenging, building block for modifying peptides. Its incorporation imparts significant conformational constraints and enhances proteolytic stability, making it a key tool in the development of next-generation peptide therapeutics. The synthetic difficulties arising from steric hindrance can be reliably overcome by employing potent coupling reagents like HATU, using an excess of reagents, and implementing a mandatory double-coupling strategy, particularly for the acylation of the N-methyl amine. With the robust protocols detailed in this guide, researchers can confidently leverage the unique properties of this residue to advance their drug discovery programs.

References

  • Biron, E.; Chatterjee, J.; Ovadia, O.; et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Liu, L., Qi, C., Li, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • Bray, B. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. PubChem Compound Summary. [Link]

  • Vasan, A., & Condo, S. (2020). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Vasan, A., & Condo, S. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Bocom, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Bocom. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. PubMed. [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]

  • Kumar, S., & Singh, S. K. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Kumar, S., & Singh, S. K. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • ChemSynthesis. (2025). 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. ChemSynthesis. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

  • Wiley-VCH. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]

  • Wang, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules. [Link]

  • Zulkifli, N. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

Sources

Application

Microwave-Assisted Synthesis &amp; Functionalization of 1-Methylpyrrolidine-3-carboxylic Acid Scaffolds

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9 / 25712-60-1) is a high-value saturated heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a bioisostere for proline an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9 / 25712-60-1) is a high-value saturated heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a bioisostere for proline and is a critical pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly histamine H3 and muscarinic receptors involved in neurological disorders.

Traditional thermal synthesis and functionalization of this scaffold are often hampered by long reaction times (8–24 hours) and difficult purifications due to the zwitterionic nature of the amino acid core. This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity.

Key Benefits of this Protocol:

  • Speed: Reduction of reaction time from 12 hours to <20 minutes.

  • Efficiency: Enhanced dipole rotation of the polar pyrrolidine core leads to rapid internal heating.

  • Versatility: Covers both de novo synthesis of the ring and downstream library generation (amide coupling).

Part 1: Chemical Profile & Reactivity

Understanding the physicochemical properties of the reagent is critical for microwave parameter selection.

PropertyDataMicrowave Implication
Molecular Weight 129.16 g/mol Small molecule; high atom economy.
Structure Saturated 5-membered N-heterocycleHigh ring strain facilitates rapid cycloaddition kinetics.
Polarity High (Zwitterionic form in neutral pH)Excellent Microwave Absorber. The high dielectric loss tangent (

) allows for efficient coupling with 2.45 GHz irradiation.
Solubility Water, Methanol, DMSORequires polar solvents; non-polar solvents (Toluene) require high temperatures or phase-transfer catalysts.
Stereochemistry Chiral center at C3Microwave heating generally preserves stereochemistry if temps are kept <150°C; racemization risks exist at extreme power.

Part 2: Experimental Protocols

Protocol A: De Novo Scaffold Synthesis (1,3-Dipolar Cycloaddition)

Objective: Synthesis of the 1-methylpyrrolidine-3-carboxylate core via azomethine ylide cycloaddition. Mechanism: Decarboxylative condensation of sarcosine with paraformaldehyde generates an azomethine ylide dipole in situ, which undergoes a [3+2] cycloaddition with an acrylate dipolarophile.

Reagents & Materials
  • Dipole Precursor: Sarcosine (N-Methylglycine) (1.0 equiv)

  • Aldehyde Source: Paraformaldehyde (1.5 equiv)

  • Dipolarophile: Methyl Acrylate (1.2 equiv)

  • Solvent: Toluene (or DMF for higher solubility)

  • Vessel: 10 mL Microwave-transparent borosilicate glass vial (sealed)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend Sarcosine (89 mg, 1.0 mmol) and Paraformaldehyde (45 mg, 1.5 mmol) in Toluene (3 mL).

  • Addition: Add Methyl Acrylate (108 µL, 1.2 mmol). Note: If using Toluene, the amino acid may not fully dissolve initially.

  • Irradiation (Method 1 - Standard):

    • Temperature: 120°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High (magnetic stir bar is essential for slurry).

  • Irradiation (Method 2 - High Efficiency):

    • Switch solvent to DMF (Dimethylformamide).

    • Temperature: 100°C

    • Time: 5 minutes.

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Filter through a Celite pad to remove unreacted paraformaldehyde.

    • Concentrate filtrate under reduced pressure.[2]

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (THF/H2O) under microwave irradiation (80°C, 5 min).

Visual Workflow: Cycloaddition Logic

Cycloaddition Start Sarcosine + Paraformaldehyde Ylide Azomethine Ylide (In Situ Generation) Start->Ylide Decarboxylation MW Microwave Irradiation 120°C, 15 min Ylide->MW Trap Dipolarophile (Methyl Acrylate) Trap->MW Product 1-Methylpyrrolidine-3-carboxylate MW->Product [3+2] Cycloaddition

Figure 1: Reaction pathway for the microwave-assisted synthesis of the pyrrolidine core via azomethine ylide.

Protocol B: Rapid Library Generation (Amide Coupling)

Objective: Derivatization of 1-Methylpyrrolidine-3-carboxylic acid with diverse amines to create a fragment library. Challenge: The zwitterionic acid is often insoluble in DCM/THF. Solution: Use of polar aprotic solvents (DMF/NMP) and microwave energy to overcome solubility barriers and activation energy.

Reagents
  • Acid: 1-Methylpyrrolidine-3-carboxylic acid (HCl salt preferred for solubility) (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: Dissolve 1-Methylpyrrolidine-3-carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 1 min to neutralize the salt. Add HATU (0.6 mmol).

    • Observation: The solution should turn yellow/orange upon HATU activation.

  • Coupling: Add the specific Amine (0.55 mmol). Cap the vial.

  • Irradiation:

    • Mode: Standard Control

    • Temperature: 60°C (Mild heating prevents epimerization)

    • Time: 10 minutes

    • Pressure Limit: 200 psi (Safety cutoff)

  • Workup (SCX Purification):

    • Dilute reaction mixture with MeOH (2 mL).

    • Load onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes DMF, HATU byproducts, and non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

    • Evaporate volatiles to yield pure amide.

Data Summary: Thermal vs. Microwave Comparison
ParameterThermal (Conventional)Microwave (Protocol B)Improvement
Time 4–12 Hours10 Minutes24x Faster
Temperature RT to 40°C60°CControlled Energy Input
Yield 65–75%85–92%Cleaner conversion
Solvent Vol 10–20 mL2–3 mLGreen Chemistry

Part 3: Technical Insights & Troubleshooting

The "Specific Microwave Effect"

The pyrrolidine ring possesses a permanent dipole moment. Under 2.45 GHz irradiation, the molecule attempts to align with the oscillating electric field.[3] This rotation generates internal molecular friction (dielectric heating).

  • Insight: Because 1-methylpyrrolidine-3-carboxylic acid is highly polar, it acts as its own "molecular radiator," heating the reaction mixture from the inside out. This is why reactions proceed significantly faster than external oil-bath heating.

Handling Zwitterions

The free acid exists as a zwitterion (carboxylate anion / ammonium cation) in neutral media, making it insoluble in non-polar solvents.

  • Protocol Tip: Always use the Hydrochloride (HCl) salt form if possible, as it is more stable. When using the zwitterion, ensure at least 2.0 equivalents of base (DIPEA/TEA) are present before adding the coupling agent to ensure the carboxylate is available for activation.

Stereochemical Integrity

The C3 position is susceptible to racemization (epimerization) under high heat and basic conditions, especially during amide coupling.

  • Control: Do not exceed 80°C during the coupling step. Use HATU/DIPEA which is known to suppress racemization compared to carbodiimide (EDC/DCC) methods.

Safety Considerations
  • Pressure: The decomposition of paraformaldehyde (Protocol A) generates gaseous formaldehyde. Ensure the microwave vial is rated for at least 20 bar (300 psi) and use a system with active pressure monitoring.

  • Solvents: Avoid chlorinated solvents (DCM) in the microwave if possible; they have low boiling points and generate high pressure rapidly. DMF or NMP are preferred for their high boiling points and excellent microwave absorbance.

Part 4: References

  • Microwave-Assisted Synthesis of Pyrrolidine Derivatives: Pinho e Melo, T. M. (2021).[4][5] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Link

  • 1,3-Dipolar Cycloaddition Protocols: Silva, A. M. G., et al. (2012).[6] Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. International Journal of Molecular Sciences. Link

  • Microwave Amide Coupling Methodology: Zarecki, A. P., et al. (2020).[7] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Link

  • General Microwave Theory & Scale-up: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

Sources

Method

The Strategic Application of 1-Methylpyrrolidine-3-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Versatility of the Pyrrolidine Scaffold in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properties and conformational rigidity to bioactive molecules.[1] Among the vast array of pyrrolidine-based building blocks, 1-Methylpyrrolidine-3-carboxylic acid stands out as a particularly versatile intermediate in the synthesis of a wide range of pharmaceuticals.[2] Its inherent chirality, coupled with the reactive handle of the carboxylic acid group, makes it a valuable starting material for creating complex molecular architectures.[3] This guide provides an in-depth exploration of the practical applications and detailed protocols for utilizing 1-Methylpyrrolidine-3-carboxylic acid in the preparation of key pharmaceutical intermediates, with a focus on the synthesis of muscarinic receptor agonists. These compounds are of significant interest for the treatment of neurological disorders such as Alzheimer's disease.[2][4]

Application Notes: A Gateway to Novel Therapeutics

1-Methylpyrrolidine-3-carboxylic acid serves as a foundational element in the synthesis of a variety of biologically active compounds.[2] The N-methyl group enhances the molecule's stability and modulates its lipophilicity, which can be advantageous for its pharmacokinetic profile in drug design.[5] The true synthetic utility, however, lies in the carboxylic acid functionality at the 3-position. This group provides a convenient anchor for a diverse range of chemical transformations, most notably esterification and amide bond formation, allowing for its incorporation into larger, more complex drug candidates.[3]

A prime example of its application is in the synthesis of M1-selective muscarinic agonists, such as the clinical candidate CI-1017.[4][6] These agents are sought after for their potential to improve cognitive function in patients with Alzheimer's disease.[4] The core of many of these agonists is a bicyclic structure, 1-azabicyclo[2.2.1]heptan-3-one, which can be synthesized from derivatives of 1-Methylpyrrolidine-3-carboxylic acid.[5][7]

The general synthetic strategy involves the initial conversion of 1-Methylpyrrolidine-3-carboxylic acid to a suitable ester, which then undergoes an intramolecular cyclization, such as a Dieckmann condensation, to form the bicyclic ketone. This ketone can then be further functionalized to yield the final active pharmaceutical ingredient (API).

Experimental Protocols: Harnessing the Reactivity of 1-Methylpyrrolidine-3-carboxylic Acid

The following protocols provide detailed, step-by-step methodologies for the key transformations of 1-Methylpyrrolidine-3-carboxylic acid into valuable pharmaceutical intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Steglich Esterification of 1-Methylpyrrolidine-3-carboxylic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for substrates with sensitive functional groups.[8][9] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8]

Reaction Principle: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester and N,N'-dicyclohexylurea (DCU), a sparingly soluble byproduct that can be easily removed by filtration.[8]

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products CarboxylicAcid 1-Methylpyrrolidine- 3-carboxylic acid Ester Ester Derivative CarboxylicAcid->Ester CarboxylicAcid->Ester Activation Alcohol Alcohol (R'-OH) Alcohol->Ester Alcohol->Ester Nucleophilic Attack DCC DCC DCU DCU (precipitate) DCC->DCU DMAP DMAP (cat.) Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products CarboxylicAcid 1-Methylpyrrolidine- 3-carboxylic acid Amide Amide Derivative CarboxylicAcid->Amide CarboxylicAcid->Amide Activation Amine Amine (R'-NH2) Amine->Amide Amine->Amide Nucleophilic Attack CouplingAgent EDC/HOBt or HATU Byproducts Soluble Byproducts CouplingAgent->Byproducts Base DIPEA

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting amide bond formation with sterically hindered pyrrolidines

Technical Support Center: Amide Bond Formation with Sterically Hindered Pyrrolidines Introduction Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/HOBt or HBTU coupling has fai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Bond Formation with Sterically Hindered Pyrrolidines

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/HOBt or HBTU coupling has failed to yield product with your pyrrolidine scaffold.

Sterically hindered pyrrolidines (e.g.,


-disubstituted or 2-substituted pyrrolidines) present a "perfect storm" of synthetic challenges.[1] As secondary amines, they lack the reduced steric profile of primary amines. When coupled with the conformational rigidity of the pyrrolidine ring, the nucleophilic nitrogen is often buried, creating a massive kinetic barrier to attacking the activated carbonyl.

This guide moves beyond basic protocols to address the kinetic vs. thermodynamic battles occurring in your flask. We will prioritize reagents that maximize electrophilicity (reactivity) while minimizing the window for racemization.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, analyze your substrate's tolerance. Use this logic flow to determine your starting point.

G Start START: Analyze Substrates AcidSens Is the Carboxylic Acid Epimerization Prone? Start->AcidSens Steric Degree of Steric Hindrance (Amine + Acid) AcidSens->Steric Yes (Chiral u03b1-center) AcidSens->Steric No (Achiral/Stable) Tier1 Tier 1: High Reactivity HATU or COMU + Collidine Steric->Tier1 Moderate (e.g., Proline) Tier2 Tier 2: The 'Nuclear' Option Acid Chloride (Ghosez's Reagent) Steric->Tier2 Severe (e.g., 2,2-dimethylpyrrolidine) Tier3 Tier 3: Scale/Workup Priority T3P (Propylphosphonic Anhydride) Steric->Tier3 Moderate + Scalability Needed Tier4 Tier 4: Acid Fluorides TFFH (In situ) Tier1->Tier4 If Tier 1 Fails

Figure 1: Reagent selection logic based on substrate chirality and steric demand.

Module 2: The Standard High-Power Approach (HATU/COMU)

Q: Why did my EDC/HOBt coupling fail, but HATU is recommended? A: The failure is kinetic. The active ester formed by HOBt is not electrophilic enough to overcome the steric wall of a hindered pyrrolidine.

  • HATU utilizes the HOAt (7-azabenzotriazole) moiety.[1][2][3] The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance), coordinating with the incoming amine and accelerating the coupling rate by up to 100x compared to HOBt.

  • COMU is a newer generation reagent based on Oxyma Pure.[4] It offers similar or superior reactivity to HATU but is safer (non-explosive) and often more soluble in "greener" solvents like EtOAc or 2-MeTHF.[1]

Q: What is the optimal protocol for maximum yield? A: The key is to pre-activate the acid and use a non-nucleophilic base that won't strip the


-proton.

Protocol: HATU/COMU Coupling

  • Dissolve: Carboxylic acid (1.0 equiv) in dry DMF or DMA (0.1 M). Note: DCM is often too non-polar for these salts.[1]

  • Base: Add 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv).[1]

    • Expert Insight: Collidine is weaker and bulkier than DIPEA, significantly reducing the risk of epimerization at the acid's

      
      -center.
      
  • Activate: Add HATU or COMU (1.1 equiv) at 0°C. Stir for 5–15 minutes.

    • Self-Validating Step: Monitor by LCMS. You should see the mass of the OAt/Oxyma active ester. If this does not form, your acid is the problem, not the amine.

  • Couple: Add the hindered pyrrolidine (1.2 equiv). Allow to warm to RT.

  • Time: 2–16 hours.

Module 3: The "Nuclear Option" (Acid Chlorides via Ghosez's Reagent)

Q: HATU failed. I see the active ester, but the amine won't attack. What now? A: You need a smaller, "hotter" electrophile. Active esters (OAt) are bulky. An acid chloride is sterically smaller and electronically more activated. Avoid Thionyl Chloride (


) or Oxalyl Chloride  if you have acid-sensitive groups (Boc, tBu esters).[1] Instead, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][5] It generates acid chlorides under neutral conditions.

Protocol: Neutral Acid Chloride Generation

  • Dissolve: Carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez's Reagent (1.2 – 1.5 equiv) at 0°C or RT.

  • Monitor: Stir 1–2 hours.

    • Self-Validating Step: Quench a small aliquot with MeOH and check LCMS for the methyl ester. If the methyl ester exists, the acid chloride formed successfully.

  • Couple: Add the hindered pyrrolidine (1.5 equiv) and DIPEA (2.0 equiv) dropwise.

  • Workup: The byproduct is an amide (tetramethylurea), which is water-soluble and easily removed.

Module 4: Scalability & Low Epimerization (T3P)

Q: I need to make grams of this, and I'm worried about racemization. Is there a better option? A: Yes. T3P (Propylphosphonic anhydride) is the industry standard for scale-up.[1]

  • Mechanism: It forms a mixed anhydride.

  • Benefit: It reacts very slowly with the base (low background hydrolysis) but rapidly with the amine. This "chaperoned" activation often yields the lowest epimerization rates of any reagent.

Data Comparison: Epimerization Risks

ReagentEpimerization RiskSteric ToleranceByproducts
EDC/HOBt ModerateLowUrea (hard to remove)
HATU/DIPEA Moderate-High*HighTetramethylurea (water sol.)[1]
T3P/Pyridine Very Low HighWater soluble phosphates
Acid Chloride HighVery High HCl / salts

*Risk is high if the activation time is too long before amine addition.

Protocol: T3P Coupling

  • Mix: Combine Acid (1.0 equiv) and Pyrrolidine (1.1 equiv) in EtOAc or 2-MeTHF.

  • Base: Add Pyridine or N-Methylimidazole (NMI) (3.0 equiv).[1]

    • Note: NMI is significantly more catalytic for T3P but can increase epimerization compared to pyridine.

  • Reagent: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0°C.

  • Workup: Wash with water/bicarb. The byproducts are completely water-soluble.[1]

Module 5: Troubleshooting & FAQ

Q: I am observing significant epimerization (racemization). How do I stop it? A: Epimerization occurs via the oxazolone mechanism or direct proton abstraction.

  • Switch Base: Move from DIPEA/TEA to Collidine or 2,6-Lutidine .

  • Add Additives: Add 1.0 equiv of Oxyma Pure . It acts as a radical scavenger and suppresses side reactions.

  • Lower Temperature: Run the activation and coupling at -10°C to 0°C.

Q: The reaction stalls at 50% conversion. A: This is likely due to product inhibition or "poisoning" of the active species.

  • Solution: Re-dose. Add another 0.5 equiv of Reagent (HATU/T3P) and Base after 12 hours.

  • Alternative: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This generates an Acid Fluoride in situ.[6] Acid fluorides are exceptionally stable to water but highly reactive toward amines, making them robust for "brick wall" couplings.

Q: My LCMS shows a mass corresponding to [M + 99]. What is this? A: This is the Guanidinylation byproduct.

  • Cause: The amine attacked the central carbon of the HATU/HBTU reagent instead of the activated carbonyl. This happens when the carboxylic acid activation is slow (steric bulk) or the amine is added too quickly before activation is complete.

  • Fix: Ensure the acid is fully activated (wait 15-30 mins) before adding the amine. Or, switch to T3P or Ghosez's reagent , which cannot form this byproduct.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2][7] An efficient peptide coupling additive.[3][4][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][8] Organic Letters, 13(19), 5048–5051. Link[1]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides and amides from carboxylic acids and amines under neutral conditions. Organic Syntheses, 59, 26. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Methylpyrrolidine-3-carboxylic Acid

As a Senior Application Scientist, my goal is to bridge the gap between complex chemical theory and practical, in-the-lab success. The purification of 1-Methylpyrrolidine-3-carboxylic acid presents a unique set of challe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to bridge the gap between complex chemical theory and practical, in-the-lab success. The purification of 1-Methylpyrrolidine-3-carboxylic acid presents a unique set of challenges due to its physicochemical properties: it is a polar, hygroscopic, chiral, and zwitterionic-capable molecule. This guide is structured to provide direct, actionable solutions to the common and complex issues encountered during its purification, moving beyond simple protocols to explain the "why" behind each strategic choice.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental roadblocks in a Q&A format.

Question 1: My final product is a persistent, sticky oil or gum, not the expected off-white solid. What's happening and how can I crystallize it?

Answer: This is a frequent issue stemming from several factors. The highly polar and hygroscopic nature of 1-Methylpyrrolidine-3-carboxylic acid makes it prone to retaining water and polar organic solvents, which plasticize the solid and prevent crystallization. Furthermore, minor impurities can act as "crystallization inhibitors."

  • Causality: The tertiary amine and carboxylic acid groups are excellent hydrogen bond acceptors and donors, readily associating with water molecules. Residual solvents like DMF or DMSO are particularly difficult to remove.

  • Troubleshooting Steps:

    • Aggressive Solvent Removal: First, ensure all volatile solvents are removed via high vacuum (high-vac) at a slightly elevated temperature (e.g., 40-50°C) for several hours. An azeotropic distillation with a non-polar solvent like toluene can be effective for removing water and other high-boiling point polar solvents.

    • Trituration: If the oil persists, attempt trituration. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble.

      • Recommended Solvents: Start with diethyl ether or methyl tert-butyl ether (MTBE). If the product remains an oil, gradually add a more polar co-solvent like ethyl acetate or acetone until a solid begins to precipitate.

    • Salt Formation: A highly reliable strategy is to convert the zwitterionic free acid to a more crystalline salt, typically the hydrochloride (HCl) salt.

      • Dissolve the crude oil in a minimal amount of a dry alcohol (e.g., isopropanol or ethanol).

      • Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) until the pH is acidic (~2-3).

      • The hydrochloride salt will often precipitate immediately. Cool the mixture and collect the solid by filtration[1].

Question 2: I'm seeing significant peak tailing and poor separation when running flash chromatography on silica gel. Is my column overloaded?

Answer: While overloading is possible, the primary culprit is likely the strong interaction between your compound and the silica stationary phase.

  • Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyrrolidine ring interacts strongly with these acidic sites via ionic forces, leading to poor peak shape (tailing) and sometimes irreversible adsorption of the product onto the column[2].

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

      • Add 0.5-1% triethylamine (TEA) or 2-5% ammonia solution (e.g., 7N in methanol) to your solvent system (e.g., Dichloromethane/Methanol). This will "shield" the silanol groups and improve peak shape.

    • Switch to an Alternative Stationary Phase: For highly polar compounds, moving away from standard silica is often the best solution.

      • Alumina (Neutral or Basic): Less acidic than silica and can be a good alternative.

      • Amine-Functionalized Silica: This phase is specifically designed to purify basic compounds and can provide excellent separation[3].

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for purifying very polar molecules. It uses a polar stationary phase with a largely organic mobile phase, providing good retention and separation where reversed-phase fails[3][4].

Question 3: My synthesis was designed to be enantioselective, but the final product has a low enantiomeric excess (ee%). How can I resolve the enantiomers?

Answer: Resolving enantiomers is a common final step to achieve high optical purity. For a carboxylic acid like this, diastereomeric salt crystallization is a classic and scalable method.

  • Causality: Enantiomers have identical physical properties and cannot be separated by standard chromatographic or crystallization methods. Converting them into diastereomers with a chiral resolving agent introduces different physical properties (like solubility), allowing for separation[5].

  • Experimental Protocol: Diastereomeric Salt Resolution

    • Select a Chiral Base: Choose a commercially available and relatively inexpensive chiral amine. Common choices include (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

    • Salt Formation: Dissolve your racemic 1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol or isopropanol. In a separate flask, dissolve the chiral amine (0.5 eq) in the same solvent. The use of 0.5 eq is crucial as it ensures that only one diastereomeric salt can preferentially crystallize.

    • Crystallization: Slowly add the amine solution to the carboxylic acid solution at an elevated temperature to ensure everything is dissolved. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The less soluble diastereomeric salt should crystallize out[5].

    • Isolation and Liberation: Collect the crystals by filtration. To recover your enantiomerically enriched carboxylic acid, dissolve the salt in water and acidify with an acid like 1M HCl. The chiral amine will become a water-soluble salt, and your desired product can be extracted with an organic solvent or isolated if it precipitates.

    • Purity Check: Analyze the ee% of the recovered acid using chiral HPLC. The mother liquor can also be processed to recover the other enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of 1-Methylpyrrolidine-3-carboxylic acid?

A1: The impurity profile depends heavily on the synthetic route. A common route involves the cyclization of a precursor like malic acid with methylamine[6]. Potential impurities are summarized below.

Impurity NamePotential OriginRecommended Removal Strategy
Unreacted Starting Materials Incomplete reactionAcid-base extraction; Chromatography
N-Methylsuccinimide Side reaction/oxidation of the pyrrolidine ringRecrystallization; Chromatography (HILIC)
1-Methyl-3-pyrrolidinol Over-reduction if a reduction step is usedChromatography
Enantiomer Non-stereoselective synthesis or racemizationChiral purification (see Troubleshooting Q3)
Residual Solvents (e.g., Toluene, DMF) From reaction or workupHigh-vacuum drying; Azeotropic distillation

Q2: Which chromatographic technique is best for this molecule: Reversed-Phase, Normal-Phase, or HILIC?

A2: The choice depends on the specific impurity profile, but HILIC is often the most effective for this class of compounds.

TechniquePrinciplePros for this MoleculeCons for this Molecule
Normal-Phase (NPC) Polar stationary phase (silica), non-polar mobile phase.Good for less polar impurities.Strong, undesirable interactions with the basic nitrogen can cause severe peak tailing and product loss[2].
Reversed-Phase (RPC) Non-polar stationary phase (C18), polar mobile phase.Widely available.As a very polar molecule (XLogP3-AA: -2.4[7]), it will have very little retention and elute in or near the solvent front, making separation difficult[4].
HILIC Polar stationary phase, polar/organic mobile phase.Excellent retention and separation of highly polar analytes. Uses high organic content mobile phases, which are easy to evaporate[3].May require longer column equilibration times. Mobile phase and sample diluent compatibility is critical[4].

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of techniques is essential for full characterization.

  • Identity:

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight (129.16 g/mol )[8].

  • Purity:

    • HPLC-UV/MS: The primary tool for assessing purity. An HPLC method using a HILIC column can resolve the main compound from polar impurities.

    • Elemental Analysis (CHN): Confirms the elemental composition (C₆H₁₁NO₂)[9].

    • Chiral HPLC: If stereochemistry is important, this is required to determine the enantiomeric excess[5].

Visualized Workflows and Protocols

Diagram: Decision Tree for Purification Strategy

This diagram outlines a logical path for selecting the appropriate purification method based on the state of the crude product.

Purification_Decision_Tree start Crude Product is_solid Is it a solid? start->is_solid is_pure_enough Purity > 95% by NMR/HPLC? is_solid->is_pure_enough Yes is_oil Crude is an Oil/Gum is_solid->is_oil No recrystallize Recrystallization is_pure_enough->recrystallize No final_product Final Product is_pure_enough->final_product Yes chiral_check Is Chiral Purity Required? recrystallize->chiral_check triturate Triturate with Ether/EtOAc is_oil->triturate column_chrom Column Chromatography is_oil->column_chrom If impurities are non-volatile triturate->is_solid Success form_salt Form HCl Salt triturate->form_salt Fails form_salt->recrystallize select_column Select Column Type column_chrom->select_column hilic HILIC or Amine-Silica select_column->hilic High Polarity modified_silica Silica + TEA/NH3 select_column->modified_silica Moderate Polarity hilic->chiral_check modified_silica->chiral_check chiral_check->final_product No chiral_purification Diastereomeric Salt Resolution or Chiral HPLC chiral_check->chiral_purification Yes chiral_purification->final_product

Caption: Decision tree for selecting a purification strategy.

Protocol: General Method for HILIC Flash Chromatography

This protocol provides a starting point for purifying 1-Methylpyrrolidine-3-carboxylic acid on a flash chromatography system.

  • Column Selection: Choose a pre-packed HILIC column (e.g., silica-based with a diol or cyano stationary phase).

  • Solvent System:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water

    • Modifier: Add 0.1% formic acid or acetic acid to both solvents to improve peak shape and ensure the carboxylic acid is protonated.

  • Sample Preparation: Dissolve the crude material in a solvent mixture that is weaker than the initial mobile phase conditions to ensure good peak shape upon loading. A mixture of 90:10 ACN/Water or DMSO if necessary is a good starting point.

  • Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase conditions (e.g., 95% ACN, 5% Water, 0.1% Formic Acid). HILIC requires longer equilibration than reversed-phase[4].

  • Gradient Elution:

    • Start at high organic content (e.g., 95% ACN).

    • Run a linear gradient from 95% ACN to ~70-60% ACN over 10-15 column volumes. The highly polar product should elute as the water content increases.

    • Hold at the final gradient composition for 2-3 column volumes before re-equilibrating.

  • Fraction Analysis: Collect fractions and analyze by TLC (using a HILIC plate) or UPLC/MS to identify the pure product.

References

  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • PubChem. (n.d.). 1-methylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 15, 2026, from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). How can I purify carboxylic acid?. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Resolving solubility issues of 1-Methylpyrrolidine-3-carboxylic acid in water

Topic: Resolving Solubility & Handling Issues in Aqueous Media CAS: 25712-60-1 (Free Acid) | Molecular Formula: C₆H₁₁NO₂[1][2] Executive Summary: The Physicochemical Landscape As a Senior Application Scientist, I often s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Issues in Aqueous Media CAS: 25712-60-1 (Free Acid) | Molecular Formula: C₆H₁₁NO₂[1][2]

Executive Summary: The Physicochemical Landscape

As a Senior Application Scientist, I often see researchers struggle with 1-Methylpyrrolidine-3-carboxylic acid not because the molecule is inherently insoluble, but because it is misunderstood .[1]

This compound presents a "dual-threat" to standard laboratory workflows:

  • Zwitterionic Nature: It possesses both a basic tertiary amine (

    
    ) and an acidic carboxylic group (
    
    
    
    ).[1][2] At neutral pH, it exists as a zwitterion with net-zero charge, which is often its least soluble state.[1][2][3]
  • Extreme Hygroscopicity: The free acid form is often a low-melting solid or viscous oil that avidly absorbs atmospheric water, leading to "gummy" handling characteristics that mimic insolubility.[1][2]

This guide provides the causality-driven protocols required to master this molecule.

Part 1: Diagnostic Troubleshooting

Before altering your solvent system, identify your specific failure mode using the table below.

SymptomProbable CauseThe "Why" (Mechanism)Immediate Fix
Sample is a sticky "gum" or oil that won't disperse. Hygroscopicity The molecule has absorbed water from the air, forming a saturated hydrate layer that prevents bulk solvent penetration.[1]Do not sonicate yet. Add a co-solvent (e.g., Ethanol) to break surface tension, or switch to the HCl salt form.[1][2]
White precipitate forms upon neutralizing an acidic solution. Isoelectric Precipitation You have titrated the solution to the isoelectric point (pI

6.8), where the zwitterion has minimum solubility.[1][2]
Adjust pH away from 6.0–7.[1][2]5. Target pH < 4 or pH > 9.[1][2]
Material floats and refuses to wet. Surface Tension/Static The hydrophobic methyl-pyrrolidine ring is dominating the surface interaction.Pre-wet with 50 µL Methanol or DMSO before adding the bulk aqueous buffer.[1][2]
Part 2: The "Zwitterion Trap" (Visualized)

The most common error is attempting to dissolve this compound in unbuffered water or Phosphate Buffered Saline (PBS) at pH 7.4.[1][2]

The Logic: At pH 7, the carboxylic acid is deprotonated (


) and the amine is protonated (

).[3] The molecule is a zwitterion .[1][2][3][4][5] In this state, the ionic crystal lattice energy is high, and the hydration energy is often insufficient to break it apart rapidly, leading to "oiling out" or precipitation.[1]
Figure 1: Species Distribution & Solubility Strategy

Zwitterion_Equilibrium Acidic Cationic Form (Soluble) pH < 3.5 Zwitterion Zwitterionic Form (Least Soluble / Aggregates) pH ≈ 6.8 Acidic->Zwitterion Add Base (Deprotonation of COOH) Zwitterion->Acidic Add Acid (Protonation of COO-) Basic Anionic Form (Soluble) pH > 10 Zwitterion->Basic Add Base (Deprotonation of NH+) Precipitation Precipitation / Oiling Out Zone Zwitterion->Precipitation Basic->Zwitterion Add Acid (Protonation of N)

Caption: The solubility profile is U-shaped. Maximum solubility is achieved at the extremes of pH, while the "Danger Zone" lies near neutral pH (6.0–7.5).[1]

Part 3: Master Protocols
Protocol A: The "Titration-First" Dissolution Method

Use this method for preparing stock solutions > 50 mM.

Concept: Instead of adding water and then adjusting pH, we use the pH adjustment to drive the dissolution.[1][2]

  • Weighing: Weigh the target amount of 1-Methylpyrrolidine-3-carboxylic acid.

    • Critical: If using the free acid, weigh quickly in a low-humidity environment to prevent gum formation.[1]

  • Initial Solvent: Add 80% of your final volume of water.[1][2]

  • Acidification (Recommended):

    • Add 1.0 M HCl dropwise while stirring.

    • Observation: The solid/gum should dissolve rapidly as the pH drops below 3.0 (forming the cationic species).[1][2]

  • Target Adjustment:

    • Once fully dissolved, slowly titrate back to your desired pH using dilute NaOH.[1][2]

    • Warning: If you need pH 7.0, approach slowly.[1][2] If cloudiness appears, stop and add a small amount of NaCl (0.1 M final) to increase ionic strength, which can stabilize the zwitterion via the "Salting-In" effect.[1]

  • Final Volume: Dilute to volume with water.

Protocol B: Handling the Hygroscopic "Gum"

Use this when the material has absorbed water and stuck to the container.[1]

  • Do NOT scrape: Scraping static-charged, gummy solids leads to mass loss.[1][2]

  • The Co-Solvent Wash:

    • Add a minimal volume (e.g., 2–5% of final volume) of DMSO or Ethanol directly to the weighing boat or vial.[1][2]

    • Swirl gently.[1][2] The organic solvent penetrates the hydration shell.[1][2]

  • Aqueous Addition: Add the aqueous buffer into the organic slurry.[1][2] The pre-dissolved state prevents the formation of hydrophobic clumps.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: Should I buy the Hydrochloride Salt (HCl) or the Free Acid? A: Buy the HCl salt (e.g., CAS 412281-11-9 or similar derivatives) whenever possible. The salt form disrupts the intermolecular forces that cause the free acid to be hygroscopic/oily.[1][2] It is a free-flowing solid that is much easier to weigh and dissolves instantly in water (resulting in an acidic solution).[1][2]

Q: Can I sonicate the solution to speed up dissolution? A: Use caution. Sonicating zwitterions near their pI can generate heat.[1][2] As temperature rises, the


 of the amine group shifts, potentially altering the charge balance and promoting aggregation (oiling out) rather than dissolution.[1] Stirring is preferred over sonication. [1][2]

Q: I need a neutral pH stock for cell culture. How do I prevent precipitation? A: Do not dissolve directly in PBS.[1][2] Dissolve in water, adjust pH to 7.0–7.4, and then filter sterilize. If precipitation occurs at this stage, the concentration is too high for the zwitterionic form.[1][2] Reduce concentration or switch to a buffer with higher ionic strength (e.g., adding 150mM NaCl) to utilize the "salting-in" phenomenon.[1]

Part 5: Troubleshooting Workflow

Follow this logic path to resolve persistent issues.

Troubleshooting_Flow Start Start: Material won't dissolve CheckForm Check Form: Salt or Free Acid? Start->CheckForm IsSalt HCl Salt CheckForm->IsSalt IsFree Free Acid CheckForm->IsFree SaltAction Check pH. Is it neutral? IsSalt->SaltAction SaltFix Solution is likely too basic. Add dilute HCl to drop pH < 4. SaltAction->SaltFix Precipitates Appearance Appearance: Solid or Gum? IsFree->Appearance Gum Sticky Gum/Oil Appearance->Gum Solid Powder Appearance->Solid GumFix Hygroscopic Failure. Dissolve in 5% DMSO first, then add water. Gum->GumFix SolidFix Zwitterion Failure. Add 1M HCl dropwise until clear. Solid->SolidFix

Caption: Step-by-step logic to identify if the issue is chemical (pH/Form) or physical (Hygroscopicity).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid.[1][2] Retrieved from [Link][1][2]

  • ChemGuide (2024). Amino Acids: Acid-Base Behavior and Zwitterions. (General mechanistic reference for zwitterionic solubility profiles). Retrieved from [Link][1][2]

Sources

Optimization

Controlling side reactions in the methylation of pyrrolidine-3-carboxylic acid

Welcome to the technical support center for the methylation of pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylation of pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, control common side reactions, and optimize outcomes. N-methylated pyrrolidine scaffolds are crucial building blocks in medicinal chemistry, and achieving their synthesis with high purity and stereochemical integrity is paramount.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is the methyl ester (O-methylation) instead of the desired N-methylated product. How can I improve selectivity for N-methylation?

A1: The competition between N-methylation and O-methylation is a classic challenge governed by the nucleophilicity of the amine versus the carboxylate.

The secondary amine of the pyrrolidine ring and the oxygen of the carboxylic acid are both nucleophilic sites. Under many standard methylation conditions using electrophilic agents like methyl iodide or dimethyl sulfate, the carboxylate can be more reactive, leading to undesired ester formation.

Root Cause Analysis & Solution:

The most robust strategy to ensure exclusive N-methylation is to temporarily "mask" or protect the carboxylic acid group . By converting the carboxylic acid into an ester (e.g., a benzyl or t-butyl ester), you remove it as a competing nucleophile. The N-methylation can then be performed, followed by a deprotection step to reveal the desired N-methyl pyrrolidine-3-carboxylic acid.

Recommended Protocol: Protection-Methylation-Deprotection

  • Protection (e.g., Benzyl Ester Formation):

    • Suspend pyrrolidine-3-carboxylic acid in toluene.

    • Add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid.

    • Heat to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Purify the resulting benzyl ester.

  • N-Methylation:

    • Dissolve the protected pyrrolidine-3-benzyl ester in a polar aprotic solvent like DMF or acetonitrile.

    • Add a mild base, such as potassium carbonate (K₂CO₃), and 1.05 equivalents of methyl iodide (MeI).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup to remove salts and purify the N-methylated protected product.

  • Deprotection (e.g., Hydrogenolysis):

    • Dissolve the N-methyl pyrrolidine-3-benzyl ester in methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.

    • Filter off the catalyst and evaporate the solvent to yield the final product.

This multi-step, while longer, offers superior control and is often the most reliable method for achieving high purity of the target molecule.[2][3]

G cluster_0 Reaction Pathway Control Start Pyrrolidine-3-COOH Protect Protect Carboxyl (e.g., Benzyl Ester) Start->Protect Controlled Pathway Direct_Methylation Direct Methylation (MeI, Base) Start->Direct_Methylation Uncontrolled N_Methylate N-Methylate (MeI, K2CO3) Protect->N_Methylate Deprotect Deprotect (H2, Pd/C) N_Methylate->Deprotect Final_Product N-Methyl-Pyrrolidine-3-COOH Deprotect->Final_Product Side_Product O-Methyl Ester Direct_Methylation->Final_Product Desired Direct_Methylation->Side_Product Side Reaction

Caption: Controlling N- vs. O-methylation via a protection strategy.

Q2: I'm observing over-methylation, resulting in a quaternary ammonium salt. How can this be prevented?

A2: Over-methylation is a common issue when using highly reactive electrophilic methylating agents. The reaction proceeds from the secondary amine to the tertiary amine and then to the quaternary salt.

Root Cause Analysis & Solution:

This side reaction is difficult to control by simply limiting the stoichiometry of the methylating agent (e.g., methyl iodide) because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine. The most effective solution is to switch to a reaction mechanism that is inherently self-limiting.

The Eschweiler-Clarke Reaction: The Gold Standard for Selective N-Methylation

The Eschweiler-Clarke reaction is a reductive amination process that uses formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] Its mechanism prevents over-methylation.

Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid. A tertiary amine cannot form an iminium ion, so the reaction sequence naturally stops at the tertiary amine stage, making the formation of a quaternary ammonium salt impossible.[6][7][8]

Recommended Protocol: Eschweiler-Clarke Methylation

  • To the pyrrolidine-3-carboxylic acid, add an excess of formic acid (e.g., 3-5 equivalents) and formaldehyde (aqueous solution, e.g., 2-3 equivalents).[7]

  • Heat the reaction mixture to 80-100 °C for several hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Isolate the product. Depending on its solubility, this may involve extraction or crystallization.

This one-pot procedure is highly efficient, avoids harsh reagents, and provides excellent selectivity, making it a superior choice for preventing over-methylation.[4]

G cluster_mech Eschweiler-Clarke Mechanism Amine Secondary Amine (R2NH) + HCHO Iminium Iminium Ion [R2N=CH2]+ + HCOOH Amine->Iminium Forms intermediate TertiaryAmine Tertiary Amine (R2N-CH3) + CO2 Iminium->TertiaryAmine Reduced TertiaryAmine->Stop Cannot form iminium ion, reaction stops. QuatSalt Quaternary Salt [R2N(CH3)2]+

Caption: The self-limiting nature of the Eschweiler-Clarke reaction.

Q3: The optical purity of my product is compromised. What causes this racemization and how can I maintain stereochemical integrity?

A3: Racemization at the C3 position is a critical issue, as this carbon is a chiral center alpha to a carbonyl group. The acidity of the alpha-proton makes it susceptible to removal under basic conditions.

Root Cause Analysis & Solution:

The use of a strong base can deprotonate the C3 carbon, forming a planar, achiral enolate intermediate.[9][10] Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers (a racemic mixture).[11][12][13] High temperatures can exacerbate this process.

Strategies to Prevent Racemization:

  • Use Mild Bases: Avoid strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). Opt for weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These are sufficiently basic to facilitate N-methylation without extensively promoting enolization.

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the methylation at room temperature or even 0 °C is sufficient and significantly reduces the risk of racemization.

  • Choose the Right Method: The Eschweiler-Clarke reaction is again advantageous here. It is typically performed under acidic conditions, which do not promote the formation of an enolate intermediate. It is well-documented that chiral amines generally do not racemize under these conditions.[4]

ParameterHigh Racemization RiskLow Racemization RiskRationale
Base Strong (e.g., NaH, LDA)Mild (e.g., K₂CO₃, DIPEA)Strong bases readily deprotonate the alpha-carbon, forming a planar enolate.[9]
Temperature High (> 50 °C)Low (0 °C to RT)Higher thermal energy increases the rate of epimerization.
Reaction Type Base-catalyzed alkylationAcid-catalyzed reductive aminationAcidic conditions suppress enolate formation, preserving stereochemistry.[4]
Q4: My reaction is sluggish with low yield. What are the key parameters to check for troubleshooting?

A4: Low yields or incomplete reactions often point to issues with reagents, reaction conditions, or the setup itself. A systematic check of common failure points is the most effective troubleshooting approach.[14]

Troubleshooting Workflow:

This workflow can help you systematically identify the root cause of a low-yielding reaction.

G decision decision action action start Low Yield Observed reagents Reagents & Solvents Pure? start->reagents conditions Reaction Conditions Optimal? reagents->conditions Yes purify Purify/Dry Reagents & Solvents reagents->purify No atmosphere Atmosphere Controlled? conditions->atmosphere Yes optimize Adjust Temp, Time, or Concentration conditions->optimize No success Yield Improved atmosphere->success Yes inert Improve Inert Atmosphere Technique atmosphere->inert No purify->reagents optimize->conditions inert->atmosphere

Caption: A systematic workflow for troubleshooting low reaction yields.

Key Areas to Investigate:

  • Purity of Reagents: Ensure the starting pyrrolidine-3-carboxylic acid is pure. Verify the quality and concentration of the methylating agent (e.g., titrate the formaldehyde solution). Use anhydrous solvents if the reaction is moisture-sensitive.[14]

  • Base Stoichiometry and Strength: Ensure at least one equivalent of base is used to neutralize the carboxylic acid proton, plus the amount needed for the reaction itself. As discussed, the choice of base is critical.

  • Solvent Choice: The solvent must be appropriate for the reaction. For SN2-type methylations with methyl iodide, polar aprotic solvents like DMF or acetonitrile are generally effective at solvating the ions and promoting the reaction.

  • Temperature and Reaction Time: Some reactions require thermal energy to proceed at a practical rate. If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of the potential for racemization. Monitor the reaction over time by TLC or LC-MS to determine when it has reached completion.[14]

By methodically addressing these potential issues, you can effectively diagnose and resolve the cause of low yields in your methylation reaction.

References

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Anonymous. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • PubMed. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]

  • PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

  • Anonymous. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

Sources

Troubleshooting

Overcoming hygroscopic challenges in handling 1-Methylpyrrolidine-3-carboxylic acid

[1] Status: Operational Ticket ID: HYGRO-MPC-001 Subject: Overcoming Hygroscopic Challenges & Water-Induced Stoichiometry Errors Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: HYGRO-MPC-001 Subject: Overcoming Hygroscopic Challenges & Water-Induced Stoichiometry Errors Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Invisible" Impurity

1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) acts as a zwitterionic building block.[1] Its structure contains both a basic tertiary amine and an acidic carboxylic acid.[1][2] In the solid state, these functional groups interact to form an inner salt (zwitterion), creating a highly polar lattice that aggressively scavenges atmospheric moisture.

The Problem: If you weigh 100 mg of this compound on an open bench, you are likely weighing ~85 mg of compound and ~15 mg of water. In precise stoichiometry (e.g., amide coupling), this 15% error leads to:

  • Stoichiometric Mismatch: Under-dosing the carboxylic acid relative to the amine partner.

  • Reagent Decomposition: Hydrolysis of sensitive coupling agents (e.g., HATU, EDC) by the "hitchhiking" water.

  • Physical Handling Issues: The powder turns into a sticky gum (deliquescence), making transfer impossible.

This guide provides the standard operating procedures (SOPs) to neutralize these risks.

Storage & Initial Handling (The "Before" Phase)

FAQ: Storage Best Practices

Q: My bottle arrived, and the solid looks clumpy. Is it degraded? A: Not necessarily degraded, but likely wet.[1] The compound is prone to deliquescence (absorbing enough water to dissolve itself).

  • Action: Verify purity via LC-MS. If the mass is correct, the "clump" is just wet solid. You must dry it before use (see Section 4).[1]

Q: How should I store this for the long term? A:

  • Primary: Tightly capped glass vial with a Teflon-lined lid. Parafilm is insufficient for long-term storage of highly hygroscopic materials as it is permeable to water vapor over time.[1]

  • Secondary: Place the vial inside a desiccator containing active desiccant (P₂O₅ or indicating silica gel) or store under Argon in a glovebox.

  • Temperature: -20°C is standard, but crucial warning: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses immediate moisture onto the solid.

Precise Weighing Protocol (The "During" Phase)

The Golden Rule: Never weigh hygroscopic solids directly onto an open balance pan or weigh paper. The mass will drift upwards before your eyes as it absorbs water.

Protocol: Weighing by Difference

This method eliminates the error caused by water absorption during the weighing process.[3]

Materials:

  • Weighing bottle (glass) with a ground-glass stopper.[1]

  • Analytical balance.[1][4][5]

  • Glove bag or dry nitrogen stream (optional but recommended).[1]

Step-by-Step Procedure:

  • Load: In a dry environment (glovebox or quickly on the bench), transfer an excess of 1-Methylpyrrolidine-3-carboxylic acid into the weighing bottle. Close the stopper immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the balance. Record the mass.
    
  • Transfer: Take the bottle to your reaction vessel. Remove the stopper, quickly pour/tap a portion of the solid into your reaction flask, and immediately replace the stopper.

  • Final Weighing (

    
    ):  Return the closed bottle to the balance. Record the new mass.
    
  • Calculate:

    
    
    

Why this works: The solid inside the closed bottle is protected. The solid transferred is exposed only for seconds. The mass recorded is exactly what left the bottle.

Visual Workflow: Weighing Logic

WeighingWorkflow Start Start: Solid 1-Methylpyrrolidine-3-COOH CheckEnv Is a Glovebox Available? Start->CheckEnv BoxYes Load Solid into Reaction Vessel inside Box CheckEnv->BoxYes Yes BoxNo Use 'Weighing by Difference' Technique CheckEnv->BoxNo No Step1 1. Fill Weighing Bottle & Stopper BoxNo->Step1 Step2 2. Weigh Closed Bottle (Mass A) Step1->Step2 Step3 3. Quick Transfer to Rxn Flask Step2->Step3 Step4 4. Weigh Closed Bottle (Mass B) Step3->Step4 Calc Mass = Mass A - Mass B Step4->Calc

Figure 1: Decision logic for handling hygroscopic solids to ensure mass accuracy.

Reaction Rescue: Drying & Purification

If your material is already wet, or if the reaction is water-sensitive (e.g., Steglich esterification, HATU coupling), you must remove the water in situ.

FAQ: In-Situ Drying

Q: Can I dry it in an oven? A: Avoid. High heat can cause thermal degradation or decarboxylation in amino acid derivatives.[1] Vacuum desiccation is safer but slow.[1]

Q: What is the fastest way to dry it before a reaction? A: Azeotropic Distillation. This is the industry standard for "drying down" amino acids.

Protocol: Azeotropic Drying[1]

Principle: Water forms a lower-boiling mixture (azeotrope) with certain solvents.[1] Evaporating the solvent carries the water away.

Solvent Selection Table:

SolventAzeotrope with Water (bp)Water % in AzeotropeRecommended For
Toluene 85°C20.2%Most robust drying; chemically inert.[1]
Acetonitrile 76°C16%Good for polar compounds; easier to remove than toluene.[1]
Ethanol 78°C4%NOT RECOMMENDED (Reactive: can form ethyl esters).[1]

Procedure:

  • Dissolve/suspend your 1-Methylpyrrolidine-3-carboxylic acid in Anhydrous Acetonitrile or Toluene (10 mL per gram).[1]

  • Connect to a rotary evaporator.

  • Evaporate to dryness under reduced pressure.

  • Repeat 3 times.

  • Result: The final foam/solid is chemically dry. Backfill with Argon immediately.[1]

Visual Workflow: Azeotropic Drying Logic

AzeotropeLogic WetSample Wet Sample AddSolvent Add Toluene or MeCN WetSample->AddSolvent Rotovap Rotary Evaporation (Water leaves with Solvent) AddSolvent->Rotovap Check Repeat 3x? Rotovap->Check Check->AddSolvent No DrySample Dry Solid (Ready for Coupling) Check->DrySample Yes

Figure 2: Cyclic process for removing bound water via azeotropic distillation.

Analytical Verification (Quality Control)

How do you know if your "100 mg" is actually 100 mg of compound?

Protocol: Quantitative NMR (qNMR)[1][6][7][8]

Standard 1H NMR only shows ratios of protons.[1] qNMR uses an internal standard to measure absolute purity (weight % content).[1]

  • Select Internal Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlet peaks).[1]

  • Weighing: Accurately weigh ~10 mg of your sample (

    
    ) and ~10 mg of standard (
    
    
    
    ) into the same NMR tube.[1]
  • Solvent: Dissolve in D₂O or DMSO-d6.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[1][6]
      
    • 
      : Number of protons for that peak
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Molecular Weight[1][7]
      
    • 
      : Purity of the standard (usually 99.9%)
      

Interpretation: If the calculation gives 85% purity and no organic impurities are visible, your sample contains 15% water .[1] Adjust your reaction stoichiometry accordingly (divide required mass by 0.85).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid.[1] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1] (Standard reference for drying organic bases and amino acids).

  • Dymicky, M., et al. (1971). A general, highly efficient azeotropic method of esterification of amino acids.[1][8] Analytical Biochemistry.[1][8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Methylpyrrolidine-3-carboxylic Acid

Introduction: The Analytical Challenge of a Zwitterionic Analyte 1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in pharmaceutical synthesis.[1][2] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Zwitterionic Analyte

1-Methylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in pharmaceutical synthesis.[1][2] Its structure, featuring a tertiary amine and a carboxylic acid, confers a zwitterionic nature, meaning it carries both a positive and a negative charge at neutral pH. This, combined with its small size and high polarity (calculated XLogP3 of -2.4), presents a significant challenge for purity analysis using conventional High-Performance Liquid Chromatography (HPLC).[3]

Standard reversed-phase (RP) columns, such as C18, rely on hydrophobic interactions for analyte retention.[4] Highly polar and zwitterionic compounds like 1-Methylpyrrolidine-3-carboxylic acid exhibit minimal interaction with these nonpolar stationary phases, often resulting in poor retention, broad peak shapes, and elution near or at the column's void volume.[4][5][6]

This guide provides an in-depth comparison of two modern chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC)—for developing a robust and reliable purity method for 1-Methylpyrrolidine-3-carboxylic acid. We will explore the causality behind experimental choices, present detailed protocols, and compare performance data to guide researchers toward an optimal analytical solution, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[7]

The Method Development Workflow

A systematic approach is critical to developing a fit-for-purpose analytical method. The goal is to achieve adequate retention of the main component, baseline separation from all potential impurities, and a peak shape suitable for accurate quantification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation cluster_3 Final Method Analyte Analyte Characterization (Polar, Zwitterionic) ColumnSelection Column Chemistry Selection (HILIC vs. Mixed-Mode) Analyte->ColumnSelection InitialScreen Initial Mobile Phase Screening ColumnSelection->InitialScreen OptimizeMP Optimize Mobile Phase (pH, Buffer, % Organic) InitialScreen->OptimizeMP OptimizeParams Optimize Instrument Params (Flow Rate, Temp) OptimizeMP->OptimizeParams SST Define System Suitability Criteria OptimizeParams->SST Validation Method Validation (ICH Q2(R1)) SST->Validation FinalMethod Final Validated Purity Method Validation->FinalMethod

Caption: A logical workflow for HPLC method development.

Approach 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (ACN), and a small percentage of aqueous buffer.[10][11]

Causality of Separation: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[9][11] More polar analytes, like 1-Methylpyrrolidine-3-carboxylic acid, preferentially partition into this aqueous layer, leading to stronger retention.[11] Elution is typically achieved by increasing the water content in the mobile phase, which disrupts the partitioning equilibrium and moves the analyte through the column.

Caption: Analyte partitioning in HILIC.

Experimental Protocol: HILIC
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Rationale: Amide phases offer excellent retention and peak shape for polar, nitrogen-containing compounds and are generally robust.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Rationale: Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) if needed.[9] A pH of 3.0 ensures the carboxylic acid group is protonated, reducing potential secondary ionic interactions with the stationary phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A (Aqueous) %B (ACN)
    0.0 5.0 95.0
    10.0 40.0 60.0
    10.1 5.0 95.0

    | 15.0 | 5.0 | 95.0 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 205 nm.

    • Rationale: The analyte lacks a strong chromophore, requiring detection at low UV wavelengths.[12]

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

    • Rationale: The sample diluent should be similar to the initial mobile phase composition to ensure good peak shape and prevent breakthrough.

Performance Data (Hypothetical)
CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. Main Peak
Impurity 1 (Precursor)5.81.13.5
1-Methylpyrrolidine-3-carboxylic acid 7.2 1.2 -
Impurity 2 (Degradant)8.11.12.8

Approach 2: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an advanced technique that utilizes stationary phases with multiple, deliberate retention mechanisms.[13][14] For a zwitterionic analyte, a column combining reversed-phase (hydrophobic) and cation-exchange (ionic) functionalities is particularly effective.[15] This dual interaction provides unique selectivity that can be finely tuned by adjusting mobile phase parameters like pH and ionic strength.[16]

Causality of Separation: The stationary phase contains both hydrophobic chains (like C18) and ion-exchange groups (like sulfonic acid).[15] At a low pH (e.g., pH < 3), the carboxylic acid on the analyte is protonated (neutral), while the tertiary amine is protonated (positive charge). Retention is driven by two simultaneous interactions:

  • Cation-Exchange: The positively charged amine on the analyte interacts with the negatively charged sulfonic acid groups on the stationary phase.

  • Reversed-Phase: The pyrrolidine ring and methyl group of the analyte interact with the hydrophobic ligands of the stationary phase.

This dual mechanism allows for the retention of compounds that are challenging for either mode alone and provides powerful tools for optimizing selectivity without the need for ion-pairing reagents.[16][17]

Caption: Dual retention mechanisms in MMC.

Experimental Protocol: MMC
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a DAD.

  • Column: SIELC Obelisc N (4.6 x 150 mm, 5 µm).

    • Rationale: Obelisc N columns have a long alkyl chain with a cationic group at one end and an anionic group at the other, providing a combination of HILIC, reversed-phase, and ion-exchange properties, offering high flexibility.[4]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase Additive: Formic Acid to a final concentration of 0.1% in the mixed mobile phase.

    • Rationale: Acidifying the mobile phase controls the ionization state of the analyte and stationary phase, which is a critical parameter for controlling retention in MMC.

  • Isocratic Elution: 70% Acetonitrile, 30% Water, 0.1% Formic Acid.

    • Rationale: Isocratic elution is often possible with the high selectivity of MMC, leading to simpler and more robust methods.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase.

Performance Data (Hypothetical)
CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. Main Peak
Impurity 1 (Precursor)4.51.04.2
1-Methylpyrrolidine-3-carboxylic acid 6.3 1.1 -
Impurity 2 (Degradant)8.91.05.1

Comparison of Methodologies & Validation Imperatives

Both HILIC and MMC provide viable solutions for the analysis of 1-Methylpyrrolidine-3-carboxylic acid, overcoming the limitations of traditional reversed-phase chromatography.

ParameterHILIC MethodMixed-Mode MethodRationale & Causality
Primary Retention Hydrophilic PartitioningCation-Exchange & HydrophobicMMC offers dual, orthogonal retention mechanisms, providing more levers for method development (pH, buffer strength, organic %).
Selectivity GoodExcellentThe unique combination of interactions in MMC often yields superior resolution for closely related impurities.
MS Compatibility Excellent (volatile buffers)Excellent (no ion-pairing agents)Both methods avoid non-volatile salts and ion-pairing agents that suppress MS signals.[17]
Method Robustness Sensitive to water contentGenerally robustHILIC methods can be sensitive to small variations in mobile phase water content, requiring careful preparation. MMC is often more resilient.
Development Time ModeratePotentially longerThe multiple variables in MMC can make initial method development more complex, but often result in a more tunable final method.

Once a method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19] The validation process provides objective evidence of the method's performance.[20][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[19][22] This is demonstrated by achieving baseline resolution between all relevant peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[19]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery studies at multiple concentration levels.[23]

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation).[23]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.[22]

Conclusion and Recommendation

For the purity analysis of 1-Methylpyrrolidine-3-carboxylic acid, both HILIC and Mixed-Mode Chromatography are superior alternatives to traditional reversed-phase methods.

  • HILIC offers a straightforward and effective approach, providing good retention and MS compatibility. It is an excellent choice when dealing with a known, simple impurity profile.

  • Mixed-Mode Chromatography , while potentially requiring more intensive initial development, provides unparalleled selectivity and robustness. The ability to fine-tune retention through multiple mechanisms (hydrophobic, ionic) makes it the preferred choice for complex samples or when a highly robust method is required for routine quality control throughout the drug development lifecycle.

Ultimately, the choice depends on the specific application requirements. For comprehensive impurity profiling and long-term quality control, the superior selectivity and robustness of the Mixed-Mode Chromatography method make it the more authoritative and trustworthy choice.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Hydrophilic Interaction (HILIC) Columns Source: Biocompare URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Why can zwitterions be difficult detect by HPLC-MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: SIELC Technologies URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: National Library of Indonesia URL: [Link]

  • Title: Evolution of Mixed-Mode Chromatography Source: Chromatography Today URL: [Link]

  • Title: Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Mixed-Mode Chromatography Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: 1-Methylpyrrolidine-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: Importance of ion pair reagents on reverse phase HPLC Source: Pharmaguideline Forum URL: [Link]

  • Title: Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate Source: PubMed URL: [Link]

  • Title: Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis Source: Diva-portal.org URL: [Link]

  • Title: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations Source: LCGC International URL: [Link]

  • Title: Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: 1-Methyl-pyrrolidine-3-carboxylic acid ≥95% (HPLC) Source: AXEL URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC URL: [Link]

  • Title: Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Source: ResearchGate URL: [Link]

  • Title: measure pyrrolidine by HPLC Source: Chromatography Forum URL: [Link]

  • Title: METHOD OF ANALYSIS N–methyl–2-pyrrolidone Source: U.S. Food and Drug Administration URL: [Link]

Sources

Comparative

A Comparative Guide to GC-MS Validation Protocols for the Detection of 1-Methylpyrrolidine-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel molecular entities is paramount. 1-Methylpyrrolidine-3-carboxylic acid, a key building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel molecular entities is paramount. 1-Methylpyrrolidine-3-carboxylic acid, a key building block in the synthesis of various pharmaceuticals, demands robust analytical methods to ensure product quality and safety[1]. This guide provides an in-depth, experience-driven validation protocol for the detection of 1-Methylpyrrolidine-3-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices, establish a self-validating system, and compare the GC-MS method with a viable alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by experimental data.

Section 1: The Analytical Challenge of 1-Methylpyrrolidine-3-carboxylic Acid

1-Methylpyrrolidine-3-carboxylic acid is a polar, non-volatile, and thermally labile zwitterionic compound. These characteristics make its direct analysis by GC-MS challenging, as it would likely decompose in the heated injection port rather than volatilize[2]. Therefore, a critical prerequisite for successful GC-MS analysis is a derivatization step to convert the analyte into a more volatile and thermally stable derivative[2][3].

The Necessity of Derivatization

Derivatization in GC-MS serves multiple purposes:

  • Increases Volatility: By masking polar functional groups (in this case, the carboxylic acid and the tertiary amine), the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase without degradation[3].

  • Enhances Thermal Stability: The resulting derivative is more stable at the high temperatures of the GC inlet and column[3].

  • Improves Chromatographic Peak Shape: Derivatization reduces the potential for interactions with active sites in the GC system, leading to sharper, more symmetrical peaks[3].

  • Provides Structural Information: The mass spectrum of the derivative can provide characteristic fragmentation patterns that aid in identification and quantification[3].

For 1-Methylpyrrolidine-3-carboxylic acid, a two-step derivatization process is proposed: esterification of the carboxylic acid group followed by a reaction with a silylating agent to target any remaining active hydrogens and enhance stability. A common and effective approach is the use of an alkyl chloroformate for esterification, followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4][5].

Section 2: A Validated GC-MS Protocol for 1-Methylpyrrolidine-3-carboxylic Acid

This protocol is designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[6][7][8][9][10][11].

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of 1-Methylpyrrolidine-3-carboxylic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Extraction s2 Derivatization s1->s2 Extracted Analyte a1 Injection s2->a1 Derivatized Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Quantification d1->d2

Caption: GC-MS analytical workflow for 1-Methylpyrrolidine-3-carboxylic acid.

Detailed Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Prepare a stock solution of 1-Methylpyrrolidine-3-carboxylic acid reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • For drug product samples, extract the analyte using an appropriate solvent and procedure, ensuring high recovery.

2. Derivatization Procedure:

  • To 100 µL of the standard or sample extract in a vial, add 50 µL of pyridine and 50 µL of ethyl chloroformate.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes[12].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Validation Protocol and Acceptance Criteria

The validation of this method must demonstrate that it is fit for its intended purpose[8]. The following parameters should be assessed according to ICH Q2(R2) guidelines[9][10][11].

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples to assess interference.No significant interfering peaks at the retention time of the analyte.[13]
Linearity Analyze at least five concentrations across the intended range in triplicate.Correlation coefficient (r²) ≥ 0.995.[14]
Range The range is established by confirming that the method has the required linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision requirements.
Accuracy Analyze a minimum of three concentrations (low, medium, high) across the range, with at least three replicates per concentration. Expressed as percent recovery.Mean recovery of 80-120% for each concentration level.[14][15]
Precision Repeatability (Intra-assay): Analyze a minimum of six replicates of a medium concentration sample on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 15%.[13][14]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.[13][16]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1).RSD ≤ 20% and accuracy of 80-120%.[17]
Robustness Intentionally vary critical method parameters (e.g., oven temperature ramp rate, gas flow rate, derivatization time) and observe the effect on the results.No significant impact on the results, with RSD remaining within acceptable limits.[14]

Section 3: Comparison with an Alternative Method: HPLC-UV

While GC-MS is a powerful technique, it is not the only option for the analysis of 1-Methylpyrrolidine-3-carboxylic acid. High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents a viable alternative, particularly as it may not require a derivatization step.

HPLC-UV Method Overview
  • Principle: Separation is based on the partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.

  • Advantages:

    • May not require derivatization, simplifying sample preparation.

    • Generally good for non-volatile and thermally labile compounds.

  • Disadvantages:

    • 1-Methylpyrrolidine-3-carboxylic acid lacks a strong chromophore, which will likely result in poor sensitivity.

    • Lower specificity compared to MS detection, making it more susceptible to interference from matrix components.

Performance Comparison: GC-MS vs. HPLC-UV

The following table summarizes the expected performance of a validated GC-MS method compared to a hypothetical optimized HPLC-UV method for the analysis of 1-Methylpyrrolidine-3-carboxylic acid.

Performance Metric Validated GC-MS Method Optimized HPLC-UV Method Rationale for Difference
Specificity HighModerate to LowMass spectrometry provides a "fingerprint" of the molecule, offering much higher selectivity than UV absorbance alone.
Sensitivity (LOQ) Low ng/mLHigh ng/mL to µg/mLThe lack of a strong chromophore in the analyte limits UV detection sensitivity. Derivatization and selective MS detection enhance sensitivity in GC-MS.
Precision (RSD) ≤ 15%≤ 15%Both techniques can achieve good precision with proper optimization.
Accuracy (% Recovery) 80-120%80-120%Both methods can be accurate if interferences are managed.
Sample Throughput ModerateHighHPLC-UV often has shorter run times and simpler sample preparation (if no derivatization is needed).
Robustness GoodGoodBoth methods can be robust if well-developed.
Logical Framework for Method Selection

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.

Method_Selection start Analytical Need q1 High Sensitivity & Specificity Required? start->q1 gcms Choose GC-MS q1->gcms Yes q2 High Throughput Needed? q1->q2 No hplcuv Consider HPLC-UV q2->gcms No q2->hplcuv Yes

Caption: Decision tree for selecting an analytical method.

Section 4: Conclusion and Recommendations

For the quantitative analysis of 1-Methylpyrrolidine-3-carboxylic acid in complex matrices, a validated GC-MS method following derivatization offers superior specificity and sensitivity compared to HPLC-UV. The detailed protocol and validation parameters provided in this guide serve as a robust framework for establishing a reliable analytical method that adheres to international regulatory standards[9][10][11].

While HPLC-UV may be suitable for simpler matrices or when high sensitivity is not a critical requirement, the potential for interference and the inherent low UV absorbance of the analyte are significant limitations. Therefore, for applications in drug development and quality control where accuracy and the ability to detect low levels of the analyte are paramount, the investment in developing and validating a GC-MS method is highly recommended.

The principles of this guide, grounded in established regulatory frameworks and practical experience, provide a clear path for scientists to develop and validate a fit-for-purpose analytical method for 1-Methylpyrrolidine-3-carboxylic acid, ensuring data integrity and product quality.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024, August 23). Retrieved from [Link]

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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

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  • GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit dr. (n.d.). Retrieved from [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (n.d.). Retrieved from [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Methylpyrrolidine-3-carboxylic Acid Residues

Introduction: 1-Methylpyrrolidine-3-carboxylic acid is a pivotal chiral building block in modern pharmacology and agrochemical development, often serving as a key intermediate in the synthesis of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Methylpyrrolidine-3-carboxylic acid is a pivotal chiral building block in modern pharmacology and agrochemical development, often serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Its presence as a residual impurity or a metabolic byproduct in drug substances, final products, or biological matrices necessitates robust, accurate, and precise quantitative methods. The inherent chemical properties of this molecule—a polar, zwitterionic-capable structure with a tertiary amine and a carboxylic acid group—present unique analytical challenges.[2][3] It lacks a strong chromophore for straightforward UV detection and possesses low volatility, complicating gas chromatographic analysis.

This guide provides an in-depth comparison of the primary analytical strategies for the quantification of 1-Methylpyrrolidine-3-carboxylic acid residues. We will move beyond mere procedural lists to explore the underlying principles, justify experimental choices, and present comparative performance data to empower researchers in selecting and implementing the optimal method for their specific application.

Section 1: Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For 1-Methylpyrrolidine-3-carboxylic acid, the three most relevant chromatographic techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on polarity, with detection via UV light absorbance.HPLC separation followed by highly selective and sensitive mass detection of precursor and product ions.
Sample Derivatization Mandatory. Required to increase volatility and thermal stability of the polar analyte.[4]Not required. Analysis is performed directly in the liquid phase.Optional but recommended. Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[5]
Sensitivity Moderate to HighLowVery High
Selectivity High (Mass-based identification)Low (Interference from co-eluting, UV-absorbing compounds is common)Very High (Specific fragmentation patterns are monitored)
Matrix Compatibility Requires extensive sample cleanup to remove non-volatile interferences.Moderate; susceptible to matrix effects that interfere with UV detection.Excellent; highly selective detection minimizes the impact of complex matrices.
Primary Application Analysis of known impurities in relatively clean matrices where high sensitivity is not paramount.Routine quality control, purity assessments in simple mixtures with high analyte concentrations (>0.2 µg/mL).[6]Trace-level quantification in complex biological matrices (plasma, urine, tissue), residue analysis, and pharmacokinetic studies.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

Direct GC analysis of carboxylic acids is generally infeasible due to their high polarity and low volatility, which stem from the active hydrogen atom in the carboxyl group promoting hydrogen bonding.[4] These characteristics lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption to the stationary phase.

The cornerstone of GC-based analysis for this compound is derivatization . This chemical modification converts the polar carboxyl group into a less polar, more volatile ester or silyl ester.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice that replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, drastically improving chromatographic behavior.

Experimental Workflow & Protocol

The following protocol is a validated system for the silylation and subsequent GC-MS analysis of carboxylic acid residues.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 1. Aliquot Sample (e.g., 100 µL plasma or dissolved extract) s2 2. Add Internal Standard s1->s2 s3 3. Lyophilize to Dryness s2->s3 d1 4. Add BSTFA + 1% TMCS (e.g., 100 µL) s3->d1 d2 5. Heat at 70°C for 60 min d1->d2 a1 6. Inject 1 µL into GC-MS d2->a1 a2 7. Data Acquisition & Quantification a1->a2

Caption: Workflow for GC-MS analysis including derivatization.

  • Sample Preparation: Transfer a precise volume (e.g., 100 µL) of the sample matrix into a 2 mL glass vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Drying: Evaporate the sample to complete dryness under a stream of nitrogen or using a lyophilizer. It is critical to remove all water, as moisture can decompose the silylating reagent.

  • Derivatization: Add 100 µL of a silylating agent, such as BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst. The TMCS catalyst increases the reactivity of the reagent, which is especially useful for sterically hindered compounds.

  • Reaction: Tightly cap the vial and heat in a heating block at 70°C for 60 minutes to ensure the reaction goes to completion.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A nonpolar phase column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) mode. Scan from m/z 50-300 or use Selected Ion Monitoring (SIM) for target ions of the derivatized analyte for enhanced sensitivity.

Section 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale

HPLC-UV offers a simpler alternative to GC-MS as it does not require derivatization. The analysis is performed directly on the native compound in the liquid phase. However, the primary challenge for 1-Methylpyrrolidine-3-carboxylic acid is its lack of a significant chromophore, meaning it does not strongly absorb UV light at common wavelengths (e.g., 254 nm).[8]

Consequently, detection must be performed at a very low wavelength, typically around 210-220 nm, where the carboxylic acid group exhibits some absorbance.[6] This approach suffers from a significant lack of selectivity; many other molecules present in a sample matrix also absorb at this wavelength, leading to a high potential for interfering peaks and an elevated baseline. Therefore, this method is best suited for scenarios where the analyte concentration is high and the sample matrix is relatively clean, such as in drug substance purity testing.

Experimental Workflow & Protocol

The workflow is a straightforward "dilute-and-shoot" or simple extraction followed by direct injection.

s1 1. Sample Preparation (e.g., Dissolution in Mobile Phase) s2 2. Filtration (0.45 µm Syringe Filter) s1->s2 s3 3. Inject into HPLC-UV s2->s3 s4 4. Data Acquisition & Quantification (at ~220 nm) s3->s4

Caption: A streamlined workflow for HPLC-UV analysis.

  • Sample Preparation:

    • For drug substances: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For biological matrices: Perform a liquid-liquid extraction. Acidify the sample with a small amount of acid (e.g., HCl) to protonate the carboxylic acid, then extract with a water-immiscible organic solvent like chloroform. Evaporate the organic layer and reconstitute the residue in the mobile phase.[6]

  • Filtration: Filter the prepared sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[9]

  • HPLC-UV Analysis:

    • Column: A reversed-phase C8 or C18 column (e.g., Nova-Pak C8, 5 µm, 4.6 x 150 mm).[6]

    • Mobile Phase: An isocratic mixture of an acidic buffer and organic solvent. For example, a mixture of 30 mM potassium phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 80:20 v/v).[6] The acidic pH suppresses the ionization of the carboxylic acid, improving retention and peak shape on a reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 220 nm.[6]

    • Internal Standard: Ticlopidine or a similar compound can be used as an internal standard.[6]

Section 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale

LC-MS/MS stands as the definitive method for trace-level quantification of 1-Methylpyrrolidine-3-carboxylic acid in complex biological or environmental samples. It combines the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

The mass spectrometer operates by selectively monitoring a specific precursor-to-product ion transition (a process known as Selected Reaction Monitoring or SRM). For 1-Methylpyrrolidine-3-carboxylic acid (Molecular Weight: 129.16 g/mol ), the tertiary amine is readily protonated in an acidic mobile phase, making it ideal for positive-mode Electrospray Ionization (ESI).[9] The protonated molecule [M+H]⁺ at m/z 130.1 would be selected as the precursor ion. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored. This two-stage mass filtering virtually eliminates matrix interferences, providing exceptional signal-to-noise ratios.

Experimental Workflow & Protocol

Sample preparation for LC-MS/MS aims to remove proteins and phospholipids that can interfere with the analysis, a common approach being protein precipitation.

s1 1. Aliquot Sample (e.g., 100 µL plasma) s2 2. Add Internal Standard (Stable Isotope Labeled) s1->s2 s3 3. Protein Precipitation (e.g., 300 µL Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge (12,000 rpm, 5 min) s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. Inject into LC-MS/MS s5->s6 s7 7. Data Acquisition & Quantification (SRM Mode) s6->s7

Caption: Standard protein precipitation workflow for LC-MS/MS.

  • Sample Preparation: To 100 µL of plasma or other biological fluid in a microcentrifuge tube, add 50 µL of an internal standard solution (ideally, ¹³C- or ²H-labeled 1-Methylpyrrolidine-3-carboxylic acid).

  • Protein Precipitation: Add 450 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent causes proteins to precipitate out of the solution.[10]

  • Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[10]

  • Transfer: Carefully transfer the clear supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).[10]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detection (ESI+):

      • Analyte SRM Transition (Example): Precursor m/z 130.1 -> Product m/z 84.1 (corresponding to loss of COOH and H).

      • Internal Standard SRM Transition: Monitor the corresponding transition for the stable isotope-labeled standard.

Section 5: Method Validation and Performance

Method validation is essential to ensure trustworthiness and demonstrate that an analytical procedure is suitable for its intended purpose.[11] Key validation parameters include linearity, limit of quantification (LOQ), precision, and accuracy.[12]

Table 2: Representative Performance Characteristics of Analytical Methods

Parameter GC-MS (Derivatized) HPLC-UV LC-MS/MS
Linearity Range 0.02 - 100 µg/mL0.2 - 10 µg/mL[6]0.1 - 500 ng/mL
Correlation Coefficient (r²) >0.995>0.999[6]>0.998
Limit of Quantification (LOQ) ~20 ng/mL (based on similar compounds[13])0.2 µg/mL[6]~0.1 ng/mL
Precision (%RSD) <10%<5%[6]<15%
Accuracy (% Recovery) 90-110%95-105%85-115%

Note: Data for GC-MS and LC-MS/MS are representative values based on performance for similar small polar molecules, as specific validated method data for 1-Methylpyrrolidine-3-carboxylic acid is not widely published. The HPLC-UV data is based on a validated method for a similar carboxylic acid metabolite.[6]

Conclusion

The quantitative analysis of 1-Methylpyrrolidine-3-carboxylic acid residues requires a carefully considered analytical strategy.

  • LC-MS/MS is unequivocally the superior choice for bioanalysis and trace residue detection, offering unmatched sensitivity and selectivity that can overcome the challenges of complex matrices.

  • HPLC-UV serves as a viable, accessible, and cost-effective method for quality control and purity assessments where analyte concentrations are high and the sample matrix is simple. Its primary limitation is its low selectivity.

  • GC-MS is a powerful technique but is rendered more complex and labor-intensive by the mandatory derivatization step. It is a suitable alternative when LC-MS/MS is unavailable and higher selectivity than HPLC-UV is required.

The optimal method selection is ultimately a balance between the analytical requirements of the project and the resources available in the laboratory. For drug development professionals, investing in the development of a robust LC-MS/MS method is highly recommended for its ability to support a wide range of studies from discovery to clinical trials.

References

  • Theseus. (2021). Method Validation of Short Chain Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Available at: [Link]

  • PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • SIELC Technologies. (n.d.). Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. Available at: [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Available at: [Link]

  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

  • ResearchGate. (n.d.). 1-methyl-pyrrolidine-2-carboxylic acid structure in the Fruit extract of C. spinosa. Available at: [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • CAPS. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid - Phytochemical. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2014). Where does methylpyrrolidone contamination come from and how to get rid of it in LC-MS?. Available at: [Link]

  • CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpyrrolidine-3-carboxylic acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methylpyrrolidine-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methylpyrrolidine-3-carboxylic acid, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is essential not only for regulatory compliance but also for protecting the health and safety of laboratory personnel and the surrounding community. This document is structured to provide clear, actionable intelligence, moving from hazard identification to final disposal, grounded in established safety standards and regulations.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific toxicity data for 1-Methylpyrrolidine-3-carboxylic acid may be limited, its structural similarity to other pyrrolidine derivatives and carboxylic acids necessitates a cautious approach. The primary hazards are informed by data on related compounds like 1-methylpyrrolidine.[1][2][3]

The fundamental principle of chemical waste management is to treat all laboratory chemicals as hazardous unless confirmed otherwise by a qualified professional.[4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for the management of hazardous waste in laboratory settings.[5][6][7]

Table 1: Hazard Profile and Protective Measures

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)Immediate First Aid
Skin Corrosion/Irritation Based on related structures, the compound may cause skin irritation or burns upon contact.[1][2]Chemical-resistant gloves (e.g., Nitrile), lab coat, closed-toe shoes.Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3]
Serious Eye Damage/Irritation May cause serious eye damage.[1][2]Chemical splash goggles or a face shield.[3]Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][3] Seek immediate medical attention.[1][3]
Acute Toxicity (Oral/Inhalation) Related compounds are toxic if swallowed and harmful if inhaled.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]Use only in a well-ventilated area or under a chemical fume hood.If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][3] If Inhaled: Move person to fresh air.[3]
Aquatic Toxicity Related compounds are toxic to aquatic life with long-lasting effects.[1][2][3]N/APrevent release to the environment.[1][3] Collect spillage.[1][3]

Pre-Disposal Checklist: Ensuring a Safe Workspace

Proper preparation is critical to prevent accidental exposure or release. Before beginning any disposal procedure, complete the following steps:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for 1-Methylpyrrolidine-3-carboxylic acid and any other chemicals involved. OSHA mandates that SDSs must be readily accessible to all lab workers.[8]

  • Designate a Work Area: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Assemble Personal Protective Equipment (PPE): Don all PPE as specified in Table 1 before handling the chemical.

  • Prepare a Spill Kit: Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite, dry sand), and waste bags is readily accessible.

Step-by-Step Disposal Procedures

The disposal method depends on the quantity of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can violate EPA regulations and harm aquatic ecosystems.[9]

For minor spills (typically <100 mL) or disposal of contaminated items like pipette tips and wipes:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent to cover the spill.[10]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container.[11] Use non-sparking tools if the material is in a flammable solvent.[2][10]

  • Package and Label: Place the collected waste into a heavy-duty plastic bag or a dedicated solid waste container. Label it clearly as "Hazardous Waste" and list the chemical constituents.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

For larger volumes or original containers of unused/unwanted 1-Methylpyrrolidine-3-carboxylic acid:

  • Do Not Mix Wastes: Never mix 1-Methylpyrrolidine-3-carboxylic acid with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office. Mixing incompatible chemicals, such as acids and bases, can lead to violent reactions.[12][13]

  • Select a Suitable Container:

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the waste.[12][14]

    • It must be in good condition, free of leaks, and have a secure, screw-top cap.[4][12]

    • Leave at least one inch of headroom (or fill to no more than 90% capacity) to allow for vapor expansion.[12][13][15]

  • Transfer the Waste: Carefully pour the chemical waste into the designated container. Use a funnel to prevent spills and perform this action in a fume hood.

  • Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "1-Methylpyrrolidine-3-carboxylic acid" (no formulas or abbreviations).[12]

    • The associated hazards (e.g., "Corrosive," "Toxic").[12]

    • The date accumulation started.

Waste Storage and Segregation: The Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[12] This is a designated location at or near the point of generation where waste is stored until it is collected.

  • Location: The SAA should be under the direct control of laboratory personnel, away from ignition sources, and clearly marked.[15] A designated cabinet or a marked area within a fume hood is a common practice.[12]

  • Segregation: Incompatible wastes must be physically separated. Store acids away from bases, and oxidizing agents away from organic materials.[12] As a carboxylic acid, 1-Methylpyrrolidine-3-carboxylic acid waste should be stored in the "Organic Acids" category and kept separate from inorganic acids and bases.[13]

  • Container Management: All waste containers in the SAA must be kept securely capped at all times, except when adding waste.[4][12]

  • Inspection and Removal: Inspect the SAA weekly for leaks or container degradation.[12] Once a container is full, it must be removed from the SAA within three days for transport to a central storage facility.[12]

Disposal Workflow and Final Disposition

The ultimate disposal of 1-Methylpyrrolidine-3-carboxylic acid must be handled by a licensed professional waste disposal service.[16] Laboratory personnel are responsible for the safe and compliant accumulation of waste, which is then handed over to the service. The entire process must be documented in accordance with institutional and EPA guidelines.[7]

G cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Handling & Containment cluster_storage Phase 3: Accumulation & Disposal start Identify Waste: 1-Methylpyrrolidine-3-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Quantity (Spill vs. Bulk) ppe->assess spill Small Spill Procedure: Absorb with Inert Material assess->spill Spill bulk Bulk Disposal Procedure: Use Designated Waste Container assess->bulk Bulk collect Collect & Place in Sealable Container spill->collect bulk->collect label_container Label Container with 'Hazardous Waste' & Contents collect->label_container saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->saa segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) saa->segregate pickup Arrange Pickup by Licensed Environmental Health & Safety Contractor segregate->pickup

Sources

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